Celgosivir Hydrochloride
Description
Properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZMBFOWDNCRU-QVMZSJACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161574 | |
| Record name | Celgosivir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141117-12-6 | |
| Record name | Celgosivir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celgosivir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CELGOSIVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Celgosivir Hydrochloride: A Deep Dive into its Mechanism of Action on Viral Glycoproteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celgosivir hydrochloride, a prodrug of the natural iminosugar castanospermine, presents a compelling host-targeted antiviral strategy by inhibiting the host's own endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition critically disrupts the normal folding process of viral envelope glycoproteins, which are essential for the assembly and infectivity of a wide range of enveloped viruses. By preventing the trimming of glucose residues from N-linked glycans on these viral proteins, celgosivir induces misfolding, leading to their retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway. This mechanism ultimately results in a significant reduction of infectious viral particle production, offering a broad-spectrum antiviral approach with a high barrier to the development of viral resistance. This guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and relevant experimental methodologies to assess the action of celgosivir on viral glycoproteins.
Core Mechanism of Action: Disruption of the Calnexin/Calreticulin Cycle
Celgosivir's primary mode of action is the inhibition of ER α-glucosidase I, a key host enzyme in the glycoprotein folding pathway.[1][2][3] In normal viral replication, newly synthesized viral envelope glycoproteins enter the ER, where they undergo N-linked glycosylation. The proper folding of these glycoproteins is a highly regulated process facilitated by ER chaperones, most notably calnexin (CNX) and calreticulin (CRT), in what is known as the CNX/CRT cycle.
This cycle begins with the trimming of two of the three terminal glucose residues on the N-linked glycan by α-glucosidase I and II. The remaining monoglucosylated glycoprotein is then recognized and bound by the lectin-like chaperones CNX and CRT, which assist in its correct folding.[4][5] Once properly folded, the final glucose residue is removed by α-glucosidase II, releasing the glycoprotein from the cycle to be trafficked to the Golgi apparatus for further processing and eventual incorporation into new virions.
Celgosivir, as an α-glucosidase I inhibitor, blocks the initial trimming of the terminal glucose residues.[1] This results in the accumulation of glycoproteins with persistent triglucosyl glycans.[1] These improperly processed glycoproteins cannot be recognized by CNX and CRT, leading to their misfolding.[6] The misfolded proteins are then targeted by the cell's quality control machinery for degradation via the ER-associated degradation (ERAD) pathway, preventing their incorporation into new viral particles and thus inhibiting viral propagation.[7]
Quantitative Data on Antiviral Activity
The efficacy of celgosivir has been quantified against a range of viruses in vitro and in vivo. The following tables summarize key inhibitory concentrations (IC50 and EC50) and other relevant quantitative data from published studies.
| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| HIV-1 | Antiviral Activity | H9 T cells | 2.0 ± 2.3 | [8] |
| Glycoprotein Processing Inhibition | HIV-infected cells | 20 | [1] | |
| Bovine Viral Diarrhoea Virus (BVDV) | In vitro assay | - | 1.27 | [8] |
| Plaque Assay | - | 16 | [8] | |
| Cytopathic Effect Assay | - | 47 | [8] | |
| Dengue Virus (DENV-1, 3, 4) | Antiviral Activity | - | < 0.7 | [8] |
| Dengue Virus (DENV-2) | Antiviral Activity | - | 0.2 | [8][9] |
Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This assay is fundamental to confirming the direct inhibitory effect of celgosivir on its target enzyme.
Objective: To determine the concentration of celgosivir required to inhibit 50% of α-glucosidase activity (IC50).
Methodology:
-
Enzyme and Substrate Preparation:
-
Assay Procedure:
-
Varying concentrations of celgosivir are pre-incubated with the α-glucosidase solution for a defined period (e.g., 5-15 minutes) at 37°C.[12]
-
The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.[12]
-
The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[12]
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).[12]
-
-
Data Acquisition and Analysis:
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405-410 nm using a microplate reader.[10][11]
-
The percentage of inhibition is calculated for each celgosivir concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the celgosivir concentration and fitting the data to a dose-response curve.
-
Analysis of Viral Glycoprotein Folding and Processing
This set of experiments aims to visualize and quantify the effect of celgosivir on the folding and processing of viral glycoproteins within the host cell.
Objective: To assess the impact of celgosivir on the glycosylation state and subcellular localization of a specific viral glycoprotein.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line susceptible to infection by the virus of interest is cultured.
-
Cells are infected with the virus and subsequently treated with varying concentrations of celgosivir or a vehicle control.
-
-
Metabolic Labeling and Immunoprecipitation:
-
Cells are metabolically labeled with radioactive amino acids (e.g., ³⁵S-methionine/cysteine) to label newly synthesized proteins.
-
Cell lysates are prepared, and the target viral glycoprotein is immunoprecipitated using a specific antibody.
-
-
Glycosidase Digestion and Electrophoretic Analysis:
-
The immunoprecipitated glycoprotein is subjected to digestion with specific endoglycosidases, such as Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F), to analyze its glycan structure.
-
The digested and undigested samples are resolved by SDS-PAGE and visualized by autoradiography. An accumulation of Endo H-sensitive, higher molecular weight forms of the glycoprotein in celgosivir-treated cells indicates retention in the ER and inhibition of proper processing.
-
-
Immunofluorescence Microscopy:
-
Infected and treated cells are fixed, permeabilized, and stained with an antibody against the viral glycoprotein and a marker for the ER (e.g., anti-PDI or anti-calreticulin).
-
Confocal microscopy is used to visualize the subcellular localization of the glycoprotein. Co-localization of the viral glycoprotein with the ER marker in celgosivir-treated cells provides visual evidence of its retention in this organelle.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antiviral efficacy and mechanism of action of celgosivir.
Conclusion
This compound represents a significant advancement in the field of host-targeted antiviral therapy. Its well-defined mechanism of action, centered on the inhibition of host α-glucosidases and the subsequent disruption of viral glycoprotein folding, provides a broad-spectrum antiviral effect with a high genetic barrier to resistance. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of celgosivir and other compounds in this class against a wide array of existing and emerging viral threats.
References
- 1. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folding of Viral Envelope Glycoproteins in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Roadmap for the Molecular Farming of Viral Glycoprotein Vaccines: Engineering Glycosylation and Glycosylation-Directed Folding [frontiersin.org]
- 6. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum-Associated Degradation Controls Virus Protein Homeostasis, Which Is Required for Flavivirus Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
Celgosivir as a Prodrug of Castanospermine: A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a butanoyl ester prodrug of the natural iminosugar castanospermine, represents a compelling host-targeting antiviral strategy. By inhibiting a key host enzyme involved in glycoprotein processing, celgosivir offers the potential for broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to evaluate celgosivir and its active metabolite, castanospermine.
Core Concept: Host-Targeting Antiviral Therapy
Celgosivir is an oral prodrug of castanospermine, an alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1][2] Its antiviral activity stems from the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[3][4] These enzymes are critical for the proper folding of viral envelope glycoproteins, which are essential for the assembly and infectivity of many enveloped viruses.[3][4] As a host-directed therapy, celgosivir presents a high barrier to the development of viral resistance.
Mechanism of Action
Following oral administration, celgosivir is rapidly absorbed and converted to its active form, castanospermine, by endogenous esterases.[1][5] Castanospermine then acts as a competitive inhibitor of α-glucosidase I in the host cell's endoplasmic reticulum.[4][6] This inhibition disrupts the normal processing of N-linked glycans on newly synthesized viral glycoproteins.[3] The resulting misfolded glycoproteins are unable to be properly trafficked and incorporated into new virions, leading to a reduction in the production of infectious viral particles.[7][8] One of the specific consequences of this mechanism is the misfolding and accumulation of viral proteins, such as the Dengue virus non-structural protein 1 (NS1), in the endoplasmic reticulum.[7] This disruption of protein folding can also modulate the host's unfolded protein response (UPR).[7]
Quantitative Data on Antiviral Activity
The antiviral activity of celgosivir and castanospermine has been quantified against a range of viruses. The following tables summarize the reported 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50).
Table 1: In Vitro Antiviral Activity of Celgosivir
| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Dengue Virus (DENV-2) | - | - | 0.2 | [1] |
| Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 | [1] |
| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | - | 16 | [1] |
| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | - | 47 | [1] |
| Human Immunodeficiency Virus (HIV-1) | - | - | 2.0 ± 2.3 | [1] |
| SARS-CoV-2 | - | Vero E6 | 1 ± 0.2 | [9] |
Table 2: In Vitro Antiviral and Enzyme Inhibitory Activity of Castanospermine
| Target | Assay Type | IC50 / Ki | Reference(s) |
| α-Glucosidase I | Cell-free | 0.12 µM (IC50) | [10] |
| Sucrase | - | 2.6 nM (Ki) |
Table 3: In Vivo Pharmacokinetics of Celgosivir in a Dengue Fever Clinical Trial (CELADEN) [11][12]
| Parameter | Value |
| Active Metabolite | Castanospermine |
| Mean Peak Concentration (Cmax) | 5727 ng/mL (30.2 µM) |
| Mean Trough Concentration (Cmin) | 430 ng/mL (2.3 µM) |
| Half-life (t1/2) | 2.5 ± 0.6 hr |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the antiviral activity of celgosivir.
In Vitro Antiviral Assays
1. Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds.
-
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
-
Methodology:
-
A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
The virus is pre-incubated with serial dilutions of the antiviral compound.
-
The virus-compound mixture is then added to the cell monolayers.
-
After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread to adjacent cells.
-
Following a further incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet or neutral red).
-
Plaques are counted, and the percentage of plaque reduction compared to untreated controls is calculated to determine the IC50.[13][14]
-
2. Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Objective: To determine the concentration of an antiviral compound that inhibits the virus-induced cytopathic effect by 50%.
-
Methodology:
-
Host cells are seeded in microtiter plates.
-
Serial dilutions of the test compound are added to the cells.
-
A standardized amount of virus is then added to the wells.
-
The plates are incubated until CPE is observed in the virus control wells.
-
Cell viability is assessed using a quantitative method, such as the addition of a dye that is metabolized by viable cells (e.g., neutral red) or by measuring ATP levels.[15][16][17] The reduction in CPE is then correlated with the compound concentration.
-
In Vivo Antiviral Assays
Dengue Virus Infection Mouse Model
The AG129 mouse model, which is deficient in interferon-α/β and -γ receptors, is commonly used for studying dengue virus infection.[11]
-
Objective: To evaluate the in vivo efficacy of celgosivir in reducing viremia and improving survival in a lethal dengue virus challenge model.
-
Methodology:
-
AG129 mice are infected with a mouse-adapted strain of the dengue virus.
-
Treatment with celgosivir (e.g., 50 mg/kg administered intraperitoneally twice daily) is initiated at various time points, including pre- and post-infection.[1][18]
-
Blood samples are collected at specified intervals to monitor viremia via quantitative reverse transcription PCR (qRT-PCR) or plaque assay.[5][19]
-
Survival rates are monitored daily.
-
In some studies, antibody-dependent enhancement (ADE) of infection is modeled by administering a sub-neutralizing concentration of a DENV E protein-specific monoclonal antibody prior to viral challenge.[1]
-
Conclusion
Celgosivir, as a prodrug of the α-glucosidase inhibitor castanospermine, demonstrates significant antiviral activity against a range of enveloped viruses in both in vitro and in vivo models. Its host-targeting mechanism of action makes it a promising candidate for further development, particularly in the context of emerging viral threats and the need for therapies with a high barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of celgosivir and other compounds in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and metabolism of the castanospermine derivative MDL 28,574, in cells infected with herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
From Nature's Bounty to Antiviral Candidate: A Technical Guide to the Discovery and Synthesis of Celgosivir
An in-depth exploration of the journey from the natural alkaloid castanospermine to the development of the antiviral drug Celgosivir, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, synthesis, mechanism of action, and clinical evaluation.
Discovery of Castanospermine: A Promising Alkaloid from the Australian Chestnut
Castanospermine is a polyhydroxy indolizidine alkaloid first isolated in 1981 from the seeds of the Australian Moreton Bay Chestnut tree, Castanospermum australe.[1][2][3] This water-soluble compound can be isolated in large quantities through a straightforward purification process.[1] Early research into its biological activity revealed it to be a potent inhibitor of various glucosidase enzymes, including lysosomal α- and β-glucosidases.[1][4] This enzyme inhibition is the foundation of its antiviral properties, which have been observed in vitro and in mouse models against a range of viruses.[2]
The Synthesis of Celgosivir: Enhancing Potency and Cellular Uptake
While castanospermine demonstrated significant antiviral activity, its high polarity was identified as a potential limitation for cellular uptake.[5] To address this, the prodrug Celgosivir (6-O-butanoylcastanospermine) was developed.[6] Celgosivir is designed to be more readily absorbed in vivo and is then rapidly converted to its active form, castanospermine, by cellular esterases.[5][7][8] This modification has been shown to result in a more potent antiviral effect compared to the parent compound.[9][10]
Experimental Protocol: Synthesis of Celgosivir from Castanospermine
A common synthetic route for the preparation of Celgosivir from castanospermine involves a multi-step process of protection, acylation, and deprotection.
Materials:
-
Castanospermine
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Butyryl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Protection of Diol Groups: Castanospermine is first treated with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the acetonide-protected intermediate, 1,8-O-isopropylidenyl-castanospermine. This step selectively protects the cis-diol functionalities, leaving the 6-hydroxyl group available for acylation.
-
Acylation: The protected castanospermine is dissolved in a suitable solvent such as pyridine or dichloromethane. Butyryl chloride is then added dropwise to the solution at a controlled temperature (e.g., 0°C) to facilitate the acylation of the 6-hydroxyl group. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of the Intermediate: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the acylated intermediate.
-
Deprotection: The protecting acetonide groups are removed by treating the acylated intermediate with an acidic solution, such as aqueous hydrochloric acid.
-
Final Purification: The final product, Celgosivir, is purified by recrystallization or column chromatography to yield a white to off-white solid.[8]
Mechanism of Action: Targeting Host Glycoprotein Processing
Celgosivir exerts its antiviral effect through a novel mechanism of action that targets a host cellular process rather than a viral enzyme.[7] After being converted to castanospermine, it acts as a potent inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[8][11] This enzyme is crucial for the initial steps of N-linked glycoprotein processing, a pathway that many enveloped viruses rely on for the correct folding and maturation of their envelope proteins.[7][10]
By inhibiting α-glucosidase I, castanospermine prevents the trimming of glucose residues from the N-linked oligosaccharides of viral glycoproteins.[10] This disruption leads to misfolded viral proteins, which are then targeted for degradation by the host cell's ER-associated degradation (ERAD) pathway.[10] The improper folding of viral envelope proteins can interfere with various stages of the viral life cycle, including virion assembly and entry into new host cells.[8][12] This host-directed mechanism of action suggests a broad spectrum of antiviral activity and a potentially higher barrier to the development of viral resistance.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the antiviral activity and clinical pharmacology of Celgosivir and castanospermine.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Assay | IC50 / EC50 | Reference |
| Celgosivir | Bovine Viral Diarrhoea Virus (BVDV) | In vitro assay | 1.27 µM | [9] |
| Celgosivir | BVDV | Plaque assay | 16 µM | [9] |
| Celgosivir | BVDV | Cytopathic effect assay | 47 µM | [9] |
| Celgosivir | Dengue Virus Type 2 (DENV2) | In vitro assay | 0.2 µM | [9] |
| Celgosivir | Dengue Virus Types 1, 3, 4 | In vitro assay | < 0.7 µM | [9] |
| Celgosivir | Human Immunodeficiency Virus (HIV-1) | In vitro assay | 2.0 ± 2.3 µM | [9] |
| Castanospermine | BVDV | Plaque inhibition assay | 110 µM | [5] |
| Castanospermine | BVDV | Cytopathic effect assay | 567 µM | [5] |
Table 2: Clinical Pharmacokinetics of Celgosivir in Dengue Patients (CELADEN Trial)
| Parameter | Value | Unit | Reference |
| Dosing Regimen | 400 mg loading, then 200 mg twice daily | - | [13][14] |
| Active Metabolite | Castanospermine | - | [13] |
| Mean Peak Concentration (Cmax) | 5727 | ng/mL | [13] |
| Mean Trough Concentration (Cmin) | 430 | ng/mL | [13] |
| Half-life (t1/2) | 2.5 (± 0.6) | hours | [13] |
Table 3: Overview of Selected Celgosivir Clinical Trials for Dengue Fever
| Trial Identifier | Phase | Status | Dosing Regimen | Key Finding | Reference |
| NCT01619969 (CELADEN) | 1b | Completed | 400 mg loading dose, 200 mg twice daily for 5 days | Safe and well-tolerated, but did not significantly reduce viral load or fever. | [7][13][14] |
| NCT02569827 | - | Ongoing (as of last update) | 150 mg every 6 hours for 5 days (20 doses total) | Revised dosing regimen to increase trough concentrations. | [11][15] |
Experimental Protocols
Isolation of Castanospermine from C. australe Seeds
This protocol is based on the description of the initial isolation.[5]
Materials:
-
Immature seeds of C. australe
-
75% Ethanol
-
Strongly acidic cation exchange resin (e.g., Dowex-50) in H+ form
-
Deionized water
-
Ammonium hydroxide solution
Procedure:
-
Extraction: Finely grind the immature seeds and extract them with 75% ethanol (e.g., 3 kg of seeds in 3 x 3 L of ethanol).
-
Filtration: Filter the extract to remove solid plant material.
-
Ion Exchange: Mix the filtrate with a strongly acidic cation exchange resin and stir overnight. Allow the resin to settle and decant the liquid.
-
Washing: Wash the resin extensively with deionized water until the washings are clear.
-
Elution: Pour the resin into a column and elute the bound alkaloids using an ammonium hydroxide solution.
-
Purification: The eluate containing castanospermine can be further purified by recrystallization or other chromatographic techniques to yield the pure compound.
Plaque Reduction Assay for Antiviral Activity
This is a generalized protocol for determining the antiviral efficacy of a compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 cells for Dengue or SARS-CoV-2)
-
Virus stock of known titer
-
Serial dilutions of the test compound (e.g., Celgosivir)
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and allow them to grow to a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques) for a set adsorption period (e.g., 1 hour).
-
Treatment: After adsorption, remove the virus inoculum and wash the cells. Add cell culture medium containing various concentrations of the test compound.
-
Overlay: Cover the cell monolayer with an overlay medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, thereby forming localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days), which depends on the virus and cell type.
-
Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.
Conclusion
The journey from the discovery of castanospermine in the seeds of the Castanospermum australe to the development and clinical evaluation of its prodrug, Celgosivir, represents a fascinating example of natural product-based drug discovery. Celgosivir's unique host-targeted mechanism of action, inhibiting α-glucosidase I and disrupting viral glycoprotein processing, holds promise for broad-spectrum antiviral activity. While initial clinical trials in dengue fever did not meet their primary endpoints, they established a good safety profile and provided valuable pharmacokinetic data that has informed subsequent studies with revised dosing regimens. Further research into Celgosivir and other iminosugar derivatives continues to be a promising avenue for the development of novel antiviral therapies against a range of challenging viral pathogens.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Castanospermine - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celgosivir - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pnas.org [pnas.org]
- 13. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Celgosivir: A Technical Whitepaper on the Inhibition of N-linked Oligosaccharide Processing and its Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked oligosaccharide processing pathway within the host's endoplasmic reticulum. By disrupting the normal trimming of glucose residues from nascent viral glycoproteins, Celgosivir leads to misfolded proteins, thereby impeding viral maturation and replication. This host-directed mechanism of action provides a broad-spectrum antiviral activity against a range of enveloped viruses, most notably Dengue virus (DENV) and Hepatitis C virus (HCV). This technical guide provides an in-depth overview of Celgosivir's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Introduction to Celgosivir and its Target: N-linked Glycosylation
Celgosivir (6-O-butanoyl castanospermine) is an iminosugar derived from the seeds of Castanospermum australe.[1] Following oral administration, it is rapidly converted to its active form, castanospermine.[2] Castanospermine mimics the transition state of the glucose substrate of α-glucosidase I, leading to the competitive inhibition of this host enzyme.[3][4]
N-linked glycosylation is a critical post-translational modification for many viral envelope glycoproteins. This process, occurring in the endoplasmic reticulum (ER), ensures the proper folding, stability, and function of these proteins, which are essential for viral entry, assembly, and egress. The pathway begins with the transfer of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to nascent polypeptide chains. Subsequent trimming of the three terminal glucose residues by α-glucosidase I and II is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin for correct folding.[5][6][7][8]
By inhibiting α-glucosidase I, Celgosivir prevents the removal of the terminal glucose residue, leading to the accumulation of improperly folded viral glycoproteins in the ER.[3][4] This disruption of the calnexin/calreticulin cycle results in reduced viral infectivity and secretion.[4][9] For Dengue virus, this mechanism has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1).[10]
Quantitative Data on Celgosivir's Antiviral Activity
The antiviral efficacy of Celgosivir has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against various viruses.
| Virus Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Dengue Virus (DENV-1, 3, 4) | Not Specified | Not Specified | < 0.7 µM (EC50) | [11] |
| Dengue Virus (DENV-2) | Not Specified | Not Specified | 0.2 µM (EC50) | [11] |
| Bovine Viral Diarrhoea Virus (BVDV) | In vitro assay | Not Specified | 1.27 µM (IC50) | [11] |
| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | Not Specified | 16 µM (IC50) | [11] |
| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | Not Specified | 47 µM (IC50) | [11] |
| Human Immunodeficiency Virus (HIV-1) | Not Specified | Not Specified | 2.0 ± 2.3 µM (IC50) | [11] |
| Human Immunodeficiency Virus (HIV) | Glycoprotein Processing Inhibition | HIV-infected cells | 20 µM (IC50) | [11] |
| Castanospermine (active form) | Glycoprotein Processing Inhibition | HIV-infected cells | 254 µM (IC50) | [11] |
Signaling Pathways and Experimental Workflows
N-linked Glycosylation Pathway and Celgosivir's Point of Inhibition
Caption: N-linked glycosylation pathway and the inhibitory action of Celgosivir on α-glucosidase I.
Experimental Workflow for Antiviral Activity Assessment
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. physiol.uzh.ch [physiol.uzh.ch]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Celgosivir Hydrochloride: A Technical Whitepaper on its Broad-Spectrum Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celgosivir hydrochloride, an oral prodrug of the natural iminosugar castanospermine, represents a significant example of a host-directed antiviral agent. Its mechanism, the inhibition of α-glucosidase I in the endoplasmic reticulum, interferes with the proper folding of viral glycoproteins, a critical step for the maturation of many enveloped viruses. This technical guide provides an in-depth review of Celgosivir's broad-spectrum antiviral activity, detailing its mechanism of action, summarizing preclinical in vitro and in vivo data, and discussing the outcomes of clinical trials. Furthermore, it outlines key experimental protocols for the evaluation of such antiviral compounds and provides visual representations of critical pathways and workflows.
Introduction
Celgosivir (6-O-butanoyl-castanospermine) is a derivative of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe. As a prodrug, Celgosivir is rapidly and efficiently converted to its active form, castanospermine, in vivo.[1][2] Unlike direct-acting antivirals that target viral enzymes, Celgosivir employs a host-directed mechanism by inhibiting the host enzyme α-glucosidase I.[3][4] This enzyme is crucial for the initial trimming steps of N-linked glycans on newly synthesized glycoproteins within the endoplasmic reticulum (ER).[1] Many enveloped viruses, including flaviviruses, retroviruses, and orthomyxoviruses, depend on this host pathway for the correct folding and function of their envelope proteins, making α-glucosidase I an attractive target for broad-spectrum antiviral therapy.[3]
Mechanism of Action
The antiviral activity of Celgosivir is rooted in its ability to disrupt the viral glycoprotein maturation process.
-
Inhibition of α-Glucosidase I: Following viral entry and protein synthesis, viral envelope glycoproteins are translocated into the host cell's ER, where they undergo N-linked glycosylation. The initial glycan precursor (Glc₃Man₉GlcNAc₂) is attached to the polypeptide chain. For proper folding, this glycan must be sequentially trimmed. α-glucosidase I is responsible for cleaving the terminal glucose residue.[3]
-
Disruption of Calnexin/Calreticulin Cycle: Celgosivir, in its active castanospermine form, inhibits α-glucosidase I. This prevents the removal of the terminal glucose, causing the glycoprotein to be trapped in the calnexin/calreticulin folding cycle, a quality control checkpoint in the ER.
-
Protein Misfolding and Degradation: The inability to proceed with proper glycan trimming leads to the accumulation of misfolded viral glycoproteins. These are often targeted for degradation by the ER-associated protein degradation (ERAD) pathway.
-
Inhibition of Virion Assembly and Egress: The consequence is a drastic reduction in the quantity of correctly folded envelope proteins available for incorporation into new viral particles. This impairs the assembly, maturation, and egress of progeny virions, resulting in the release of non-infectious or malformed viral particles and a significant reduction in viral titer.[5]
Preclinical Antiviral Activity
Celgosivir has demonstrated a broad spectrum of activity against numerous enveloped viruses in preclinical studies.
In Vitro Antiviral Efficacy
The potency of Celgosivir has been quantified against several viruses. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.
| Virus Family | Virus | Assay Type | Cell Line / System | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Flaviviridae | Dengue Virus (DENV-1) | - | - | < 0.7 | |
| Dengue Virus (DENV-2) | - | - | 0.2 | [6] | |
| Dengue Virus (DENV-3) | - | - | < 0.7 | [6] | |
| Dengue Virus (DENV-4) | - | - | < 0.7 | [6] | |
| Dengue Virus (DENV-2) | DENV Secretion | Primary Human Macrophages | 5.0 | [5] | |
| Bovine Viral Diarrhoea Virus (BVDV) | In Vitro Assay | - | 1.27 | [6] | |
| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | - | 16 | [6] | |
| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | - | 47 | [6] | |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | - | - | 2.0 ± 2.3 | [6] |
In Vivo Efficacy
The most extensive in vivo studies for Celgosivir have been conducted using the AG129 mouse model (deficient in type I and II interferon receptors) for Dengue virus infection.
| Animal Model | Virus Challenge | Dosing Regimen | Key Outcomes | Reference(s) |
| AG129 Mice | Lethal dose of mouse-adapted DENV | 50 mg/kg, twice daily (BID) for 5 days | Fully protected mice from lethal infection, even with treatment delayed up to 48h post-infection. | [7] |
| AG129 Mice | Lethal dose of mouse-adapted DENV | 10, 25, or 50 mg/kg BID vs. 100 mg/kg once daily | Twice-daily (BID) dosing was significantly more protective than a single daily dose, indicating the importance of maintaining a minimum trough concentration. | [7] |
| AG129 Mice | Antibody-enhanced DENV infection | 33.3 mg/kg, three times daily (t.i.d.) | Significantly reduced circulating viral RNA load as measured by qRT-PCR. | [8] |
Clinical Trials and Human Studies
The promising preclinical data, particularly for Dengue fever, led to human clinical trials.
-
Hepatitis C (HCV): In Phase II trials for chronic HCV infection, Celgosivir was not effective as a monotherapy. However, it demonstrated a synergistic effect when used in combination with pegylated interferon alfa-2b and ribavirin.[1][4]
-
Dengue Fever (CELADEN Trial): A Phase 1b, randomized, double-blind, placebo-controlled trial (NCT01619969) was conducted in Singapore to evaluate Celgosivir in patients with acute dengue fever.[9]
-
Dosing: Patients received a 400 mg loading dose followed by 200 mg every 12 hours for a total of nine doses.[9]
-
Outcome: The trial found that while Celgosivir was safe and well-tolerated, it did not achieve its primary endpoints of significantly reducing viral load or the duration of fever compared to the placebo group.[9]
-
Analysis: Subsequent pharmacokinetic analysis suggested that the trough concentrations of the active drug, castanospermine, may have been insufficient to exert a strong antiviral effect. This discrepancy between the effective doses in mouse models and the outcomes in humans highlighted the challenge of translating preclinical findings.[7]
-
-
Revised Dosing Trial: A subsequent trial (NCT02569827) was designed to evaluate a revised, more frequent dosing regimen (e.g., 150 mg every 6 hours) to achieve higher and more sustained trough concentrations of the drug.
Key Experimental Protocols
Evaluating the efficacy of a host-directed antiviral like Celgosivir involves a series of standardized virological assays.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying infectious virus particles and determining the efficacy of an antiviral compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or BHK-21 cells) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus & Compound Preparation: Prepare serial dilutions of this compound in culture medium. Mix each drug dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Include a "virus-only" control (no drug) and a "cell-only" control (no virus, no drug).
-
Infection: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and add a semi-solid overlay medium (e.g., culture medium containing 1% methylcellulose or agarose). This restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 4-7 days for Dengue virus).[10]
-
Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye such as crystal violet. The living cells will stain, leaving the plaques (areas of cell death) as clear zones.
-
Calculation: Count the plaques in each well. The percent inhibition for each drug concentration is calculated relative to the "virus-only" control. The EC₅₀ value is determined as the drug concentration that reduces the number of plaques by 50%.[10]
Viral Load Quantification by RT-qPCR
This method quantifies the amount of viral RNA in a sample, providing a measure of viral load that does not depend on infectivity.
-
Sample Collection: Collect samples from the supernatant of infected cell cultures or serum from treated animal models at various time points post-infection.
-
RNA Extraction: Isolate total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the generated cDNA. The reaction includes specific primers and a fluorescent probe that targets a conserved region of the viral genome. The qPCR instrument monitors the fluorescence signal in real-time, which is proportional to the amount of amplified DNA.
-
Quantification: A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The viral RNA copy number in the experimental samples is then interpolated from this standard curve based on their quantification cycle (Cq) values.[2]
-
Analysis: Compare the viral load in Celgosivir-treated samples to that of untreated or placebo-treated controls to determine the reduction in viral replication.
Conclusion and Future Directions
This compound is a potent host-directed antiviral with a well-defined mechanism of action. It has demonstrated significant broad-spectrum activity in preclinical in vitro and in vivo models, particularly against flaviviruses like Dengue.[3] However, the translation of this efficacy to the clinical setting has been challenging, as evidenced by the CELADEN trial, which failed to meet its primary endpoints.[9] This highlights the critical importance of optimizing dosing regimens to maintain sufficient trough concentrations of the active drug.
Future research should focus on:
-
Optimized Dosing: Evaluating more frequent dosing schedules or extended-release formulations to improve the pharmacokinetic profile.
-
Combination Therapy: Exploring the synergistic potential of Celgosivir with direct-acting antivirals, which could create a high barrier to resistance and enhance efficacy.
-
Expanded Spectrum: Investigating the efficacy of Celgosivir against other emerging and re-emerging enveloped viruses that rely on the same host glycosylation pathway, such as Zika virus, Chikungunya virus, and influenza virus.[3][11]
By targeting a host dependency factor, Celgosivir remains a valuable compound in the antiviral research pipeline, offering a pathway that is less susceptible to the development of viral resistance. Continued investigation is warranted to unlock its full therapeutic potential.
References
- 1. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avys.omu.edu.tr [avys.omu.edu.tr]
- 11. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
Early research on Celgosivir for HIV and HCV treatment
An In-depth Technical Guide to the Early Research of Celgosivir for HIV and HCV Treatment
Introduction
Celgosivir (6-O-butanoyl-castanospermine) is an oral prodrug of castanospermine, a natural iminosugar analog.[1] Early research into Celgosivir focused on its potential as a broad-spectrum antiviral agent, with particular interest in its activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[1][2] Developed by MIGENIX Inc., Celgosivir operates through a host-directed mechanism, inhibiting the host enzyme α-glucosidase I.[1][3] This enzyme is crucial for the proper folding and maturation of viral envelope glycoproteins for many enveloped viruses.[1][4] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Celgosivir for HIV and HCV, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action: Inhibition of Glycoprotein Processing
Celgosivir is rapidly converted in vivo to its active metabolite, castanospermine.[1][3] Castanospermine inhibits α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER) of the host cell.[5] This enzyme is responsible for the initial trimming of glucose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[1] For enveloped viruses like HIV and HCV, the proper folding and function of their envelope glycoproteins are critically dependent on this processing pathway.
By inhibiting α-glucosidase I, Celgosivir leads to the accumulation of improperly folded viral glycoproteins, which are retained in the ER and targeted for degradation.[5][6] This disruption in glycoprotein maturation has several downstream antiviral effects, including the inhibition of virus-cell fusion, syncytium formation, and the assembly and release of new, infectious virions.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 5. Portico [access.portico.org]
- 6. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Celgosivir Hydrochloride: In Vitro Antiviral Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir hydrochloride is a prodrug of castanospermine, which acts as a potent inhibitor of α-glucosidase I, a host-cell enzyme crucial for the processing of N-linked glycoproteins.[1][2][3] This mechanism of action, targeting a host factor, provides a broad spectrum of antiviral activity against numerous enveloped viruses that rely on this pathway for proper folding and maturation of their surface glycoproteins.[4][5] Celgosivir has demonstrated in vitro efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Dengue Virus (DENV), Hepatitis C Virus (HCV), and Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV.[6][7]
These application notes provide detailed protocols for in vitro antiviral assays to evaluate the efficacy of this compound. The included methodologies for plaque reduction, cytopathic effect inhibition, and HCV replicon assays are foundational for researchers investigating the antiviral properties of Celgosivir and similar compounds.
Mechanism of Action: Inhibition of Glycoprotein Processing
Celgosivir exerts its antiviral effect by interrupting the maturation of viral envelope glycoproteins within the endoplasmic reticulum (ER) of the host cell.[5] As a prodrug, Celgosivir is rapidly converted to its active form, castanospermine.[1][2] Castanospermine then inhibits α-glucosidase I, the enzyme responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on viral glycoproteins.[5][8] This inhibition leads to misfolding of the viral glycoproteins, which can result in their retention in the ER, degradation, and the production of non-infectious viral particles.[5][9]
In Vitro Antiviral Activity of Celgosivir
The following table summarizes the reported in vitro antiviral activity of Celgosivir against various viruses.
| Virus | Assay Type | Cell Line | Endpoint | Value | Reference |
| HIV-1 | - | - | IC50 | 2.0 ± 2.3 µM | [6] |
| BVDV | - | - | IC50 | 1.27 µM | [6] |
| BVDV | Plaque Assay | - | IC50 | 16 µM | [6][7] |
| BVDV | Cytopathic Effect Assay | - | IC50 | 47 µM | [6][7] |
| Dengue Virus (DENV-2) | - | - | EC50 | 0.2 µM | [6][7] |
| Dengue Virus (DENV-1, 3, 4) | - | - | EC50 | < 0.7 µM | [6][7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for Dengue Virus
This protocol is designed to determine the concentration of Celgosivir required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Susceptible host cells (e.g., Vero or Huh-7 cells)
-
Dengue virus stock (e.g., DENV-1, -2, -3, or -4)
-
This compound
-
Growth medium (e.g., DMEM supplemented with FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay medium (e.g., containing 1.5% carboxymethylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions of the compound in infection medium to achieve the desired final concentrations.
-
Virus-Compound Incubation: Mix a standardized amount of Dengue virus (to produce 50-100 plaques per well) with each dilution of Celgosivir. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-10 days, or until clear plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of Celgosivir to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
Host cells susceptible to the virus of interest (e.g., MDBK cells for BVDV)
-
Virus stock capable of inducing CPE
-
This compound
-
Growth and infection media
-
96-well plates
-
Cell viability staining reagent (e.g., Neutral Red or Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of Celgosivir in infection medium and add them to the designated wells. Include cell-only (no virus, no drug), virus-only (no drug), and drug toxicity controls (drug, no virus).
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to the appropriate wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until significant CPE (e.g., >80%) is observed in the virus control wells.[6]
-
Cell Viability Assessment:
-
Crystal Violet: Fix the cells with formalin and stain with crystal violet. After washing and drying, solubilize the stain and read the absorbance.
-
Neutral Red: Incubate the cells with Neutral Red solution, then extract the dye and read the absorbance.[10]
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the IC50 value using non-linear regression analysis. Concurrently, determine the 50% cytotoxic concentration (CC50) from the drug toxicity control wells.
HCV Replicon Assay
This cell-based assay utilizes a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) to quantify HCV RNA replication.
Materials:
-
Huh-7 cell line stably expressing an HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter).[2]
-
This compound
-
Growth medium (DMEM with 10% FBS and a selection antibiotic like G418)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates.
-
Compound Treatment: Prepare serial dilutions of Celgosivir in growth medium and add them to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Reporter Gene Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of Celgosivir compared to the untreated control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using non-linear regression. A parallel cytotoxicity assay should be performed to determine the CC50.
Conclusion
This compound presents a compelling host-targeted antiviral strategy with a broad spectrum of activity. The detailed protocols provided herein for plaque reduction, cytopathic effect inhibition, and HCV replicon assays offer robust methods for the in vitro characterization of Celgosivir and other compounds with similar mechanisms of action. These assays are essential tools for researchers in the field of antiviral drug discovery and development.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Celgosivir Hydrochloride Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir Hydrochloride is an oral prodrug of castanospermine and a potent inhibitor of α-glucosidase I, a key enzyme in the host's endoplasmic reticulum responsible for the initial trimming of N-linked glycans on glycoproteins.[1][2][3] By targeting this host enzyme, Celgosivir disrupts the proper folding and maturation of viral envelope glycoproteins, leading to the formation of non-infectious viral particles.[4] This host-directed mechanism gives Celgosivir broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[1][2][5] Its unique mode of action makes it a valuable tool for virology research and antiviral drug development.
This document provides a detailed protocol for the preparation, storage, and application of this compound solutions for in vitro cell culture experiments.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Data | Citations |
| Synonyms | MBI-3253 HCl, MDL-28574 HCl, MX-3253 HCl | [6] |
| Molecular Weight | 295.76 g/mol | [7] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4][8] |
| Storage (Solid) | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep vial tightly sealed and dry. | [4] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [6][8] |
Mechanism of Action: Inhibition of Viral Glycoprotein Processing
Celgosivir acts on the host cell's protein folding machinery within the endoplasmic reticulum (ER). It specifically inhibits α-glucosidase I, preventing the cleavage of terminal glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This disruption prevents the proper folding and assembly of viral particles.
Caption: Celgosivir inhibits α-glucosidase I, disrupting glycoprotein folding and viral maturation.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)[9]
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, pyrogen-free cell culture medium
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Pre-analysis: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the powder.
-
Calculation: Determine the mass of Celgosivir HCl needed.
-
Molecular Weight (MW) = 295.76 g/mol
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mM * (1 mL / 1000 mL/L) * 295.76 g/mol * 1000 mg/g
-
Mass = 2.958 mg
-
-
Weighing: Carefully weigh out approximately 2.96 mg of Celgosivir HCl powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6][8]
-
Storage: Store the aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into a complete cell culture medium.
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Dilution Calculation: Determine the volume of stock solution needed for your final desired concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
Preparation: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your culture, as high levels can be toxic to cells. In the example above, the final concentration is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Sterilization: If preparing a large volume of working solution in an aqueous buffer, it is recommended to filter and sterilize it with a 0.22 µm filter before use.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celgosivir | CAS#:121104-96-9 | Chemsrc [chemsrc.com]
- 4. medkoo.com [medkoo.com]
- 5. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy this compound | 141117-12-6 [smolecule.com]
- 8. glpbio.com [glpbio.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Celgosivir Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir hydrochloride, a prodrug of castanospermine, is an inhibitor of α-glucosidase I and II, enzymes crucial for the proper folding of viral glycoproteins.[1][2][3] This mechanism of action confers broad-spectrum antiviral activity against several enveloped viruses, including all four serotypes of the dengue virus.[1][4] Preclinical animal studies, particularly in mouse models, have been instrumental in defining effective dosing regimens and schedules for Celgosivir, providing a rationale for its investigation in clinical trials.[1][4] These notes provide a comprehensive overview of the dosing regimens, experimental protocols, and the underlying signaling pathway of this compound derived from various animal studies.
Mechanism of Action
Celgosivir's antiviral activity stems from its role as a host-directed glycosylation inhibitor.[2] After administration, it is rapidly metabolized to its active form, castanospermine.[1][2] Castanospermine inhibits α-glucosidase I, a key enzyme in the endoplasmic reticulum responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins.[3][5] This inhibition disrupts the normal glycoprotein folding process, which relies on the calnexin/calreticulin cycle.[5] The resulting misfolded viral proteins are retained in the endoplasmic reticulum and targeted for degradation, leading to a reduction in the production of infectious viral particles.[5]
Signaling Pathway
References
- 1. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Measuring IC50 and EC50 of Celgosivir for Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated potent antiviral activity against a range of enveloped viruses, including flaviviruses.[1][2] Its mechanism of action involves the inhibition of N-linked glycoprotein processing in the host's endoplasmic reticulum, leading to misfolded viral envelope proteins and the disruption of proper viral assembly and secretion.[1][2] This unique host-targeting mechanism reduces the likelihood of the development of viral resistance.[1] These application notes provide a comprehensive overview of the methods used to determine the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of Celgosivir against various flaviviruses, along with relevant data and detailed experimental protocols.
Mechanism of Action of Celgosivir
Celgosivir targets the host cellular enzyme α-glucosidase I, which is crucial for the proper folding of viral glycoproteins.[2] By inhibiting this enzyme, Celgosivir disrupts the maturation of viral envelope proteins, such as the E and prM proteins of flaviviruses, as well as the non-structural protein 1 (NS1).[2][3][4] This disruption leads to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ultimately impairing the formation of infectious viral particles.[2]
References
- 1. medkoo.com [medkoo.com]
- 2. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Targets for the Treatment of Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Celgosivir Hydrochloride Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Celgosivir Hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous solutions?
A1: this compound exhibits significantly different solubility depending on the aqueous medium. It is highly soluble in phosphate-buffered saline (PBS) and has a predicted high solubility in water.
Data Summary: Solubility of this compound
| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL[1] | 338.11 mM |
| Water (H₂O) | 2 mg/mL | 6.76 mM |
| Water (H₂O) (Predicted) | 344.0 mg/mL[2] | 1163.0 mM |
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent due to its chemical structure. The predicted pKa for its strongest basic group is 8.19, and for its strongest acidic group is 12.93[3]. This suggests that this compound will be more soluble in acidic to neutral solutions where the amine group is protonated. As the pH increases above the basic pKa (8.19), the compound will become less protonated and may exhibit lower aqueous solubility.
Q3: Can I use co-solvents to dissolve this compound?
A3: Yes, co-solvents are frequently used to achieve higher concentrations of this compound, particularly for in vivo studies. Common co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween-80[1].
Q4: What is the mechanism of action of Celgosivir?
A4: Celgosivir is a prodrug of castanospermine and acts as an inhibitor of α-glucosidase I and II, which are host enzymes located in the endoplasmic reticulum[4][5]. By inhibiting these enzymes, Celgosivir disrupts the normal processing of N-linked glycans on viral glycoproteins. This leads to misfolding of the viral proteins, which can subsequently inhibit viral assembly and release[5].
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Possible Cause 1: Buffer pH is too high.
-
Troubleshooting Step: Measure the pH of your buffer. If it is above 8, consider using a buffer with a lower pH. The protonated form of this compound, which is more prevalent at lower pH, is more water-soluble.
-
-
Possible Cause 2: The concentration is too high for the chosen solvent.
-
Troubleshooting Step: Refer to the solubility table above. If you are trying to achieve a concentration higher than the reported solubility in water, it may not be feasible without co-solvents. For high concentrations, PBS is a better choice than pure water.
-
-
Possible Cause 3: Insufficient mixing.
-
Troubleshooting Step: Ensure the solution is being mixed vigorously. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[1].
-
Issue 2: My this compound solution is cloudy or has precipitates after storage.
-
Possible Cause 1: The compound has come out of solution due to temperature changes.
-
Troubleshooting Step: Try gently warming the solution while mixing to redissolve the precipitate. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation and precipitation. When using a refrigerated stock, allow it to come to room temperature and vortex before use.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: The stability of this compound in aqueous solution can be time and pH-dependent. It is recommended to prepare fresh solutions for experiments. If using a stock solution, it is best to aliquot and store it at low temperatures to avoid repeated freeze-thaw cycles[1]. Stock solutions in water should be sterile-filtered (0.22 µm filter) before use[1].
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in PBS
-
Objective: To prepare a 100 mg/mL stock solution of this compound in PBS.
-
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of sterile PBS to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound has not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear. Gentle warming can also be applied.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For stock solutions stored at -80°C, use within 6 months. For storage at -20°C, use within 1 month[1].
-
Protocol 2: Preparation of a this compound Working Solution with Co-solvents for In Vivo Use
-
Objective: To prepare a ≥ 2.5 mg/mL working solution of this compound using a co-solvent system.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add the solvents sequentially as follows:
-
100 µL of the 25 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well to obtain a clear solution.
-
-
This protocol results in a solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 2.5 mg/mL[1].
-
It is recommended to prepare this solution fresh before use.
-
Visualizations
Caption: Mechanism of action of Celgosivir.
References
Technical Support Center: Optimizing Celgosivir Dosing and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Celgosivir in experimental settings. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Celgosivir?
A1: Celgosivir is a pro-drug of castanospermine, which acts as a competitive inhibitor of host α-glucosidase I and II enzymes located in the endoplasmic reticulum (ER).[1][2] By inhibiting these enzymes, Celgosivir disrupts the normal N-linked glycosylation pathway required for the proper folding and maturation of viral envelope glycoproteins.[2][3][4] This leads to misfolded proteins, which can result in the production of non-infectious viral particles or a reduction in viral secretion, thereby exerting its antiviral effect against a broad range of enveloped viruses.[1][3][5]
Q2: Why is the dosing schedule so critical for Celgosivir's efficacy?
A2: The efficacy of Celgosivir is highly dependent on both the dose and the frequency of administration.[6] Celgosivir is rapidly metabolized into its active form, castanospermine, which has a relatively short half-life of approximately 2.5 hours in humans.[7][8] Pharmacokinetic and animal studies suggest that maintaining a steady-state minimum concentration (Cmin) of castanospermine is crucial for antiviral activity.[6] Dosing schedules that allow drug concentrations to fall below this effective threshold may result in reduced or a complete loss of efficacy. Studies in mouse models have shown that a twice-daily regimen is more protective than a single daily dose, and a four-times-daily regimen can significantly reduce viremia even when treatment is initiated at its peak.[1][6]
Q3: Clinical trials with Celgosivir in dengue patients showed limited efficacy. What are the potential reasons for this?
A3: Several factors may have contributed to the modest antiviral effects observed in human clinical trials:
-
Dosing Regimen: The twice-daily dosing schedule used in the CELADEN trial (400 mg loading dose, then 200 mg every 12 hours) may have been insufficient to maintain the required therapeutic concentration of castanospermine between doses.[1][7][9] Pharmacokinetic modeling suggests that more frequent dosing (e.g., every 6 or 8 hours) could achieve a significantly higher Cmin with only a modest increase in the total daily dose.[7][8]
-
Timing of Treatment: In clinical settings, treatment often begins when the viral load is already in decline, whereas animal studies typically initiate treatment at the point of detectable viremia or at its peak.[1]
-
Virus Strain and Cell Type Dependency: The antiviral activity of Celgosivir can vary depending on the specific viral strain and the host cell type used in experiments.[1]
-
Differences Between Animal Models and Human Disease: The AG129 mouse model, commonly used for preclinical testing, lacks interferon receptors and may not fully recapitulate the complexities of dengue infection in humans.[1]
Q4: What is the relationship between Celgosivir and castanospermine?
A4: Celgosivir (6-O-butanoyl castanospermine) is a pro-drug designed to improve the bioavailability of castanospermine.[6][10] Castanospermine is the active antiviral compound, but it can cause gastrointestinal side effects due to the inhibition of intestinal sucrases.[10] Celgosivir is more lipophilic and is rapidly and extensively converted to castanospermine in vivo by endogenous esterases, leading to higher systemic exposure of the active compound with potentially fewer gastrointestinal effects.[2][7][10] Animal studies suggest Celgosivir is approximately twice as potent as castanospermine when administered at the same dose.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Antiviral Efficacy in vitro | 1. Sub-optimal Dosing Schedule: Drug concentration may be falling below the effective concentration between doses. 2. Cell Line Resistance: Some cell lines may be less sensitive to α-glucosidase inhibition. 3. Incorrect Assay Timing: Viral replication kinetics may not align with the treatment window. 4. Drug Degradation: Improper storage or handling of Celgosivir. | 1. Increase dosing frequency (e.g., from every 12 hours to every 6 or 8 hours) to maintain a higher Cmin. Perform a dose-response experiment to determine the optimal EC50 for your specific virus strain and cell line. 2. Test efficacy in multiple relevant cell lines (e.g., primary human macrophages for Dengue virus).[11] 3. Characterize the viral growth curve in your system and ensure treatment covers the peak replication phase. 4. Store Celgosivir according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| High Variability in Experimental Results | 1. Inconsistent Dosing Administration: Variations in the timing or volume of drug delivery. 2. Assay Inconsistency: Technical variability in plaque assays or qPCR. 3. Cell Passage Number: High-passage number cells may have altered phenotypes. | 1. Use calibrated equipment for all administrations. For in vivo studies, ensure precise timing between doses. 2. Include appropriate positive (e.g., another known inhibitor) and negative (vehicle) controls in every assay. Run technical replicates. 3. Use low-passage number cells and maintain consistent cell culture conditions. |
| Observed Cytotoxicity at Effective Concentrations | 1. Off-Target Effects: High concentrations may affect other cellular processes. 2. Cell Line Sensitivity: The specific cell line used may be particularly sensitive to the drug. | 1. Perform a cytotoxicity assay (e.g., Cell Titer-Glo) to determine the 50% cytotoxic concentration (CC50).[12] Ensure the effective concentration (EC50) is significantly lower than the CC50 to achieve a good therapeutic index. 2. Evaluate cytotoxicity across different cell lines to select one with a better therapeutic window. |
| In vivo Efficacy in Mice Does Not Translate to Human Trials | 1. Pharmacokinetic Differences: Drug metabolism and clearance can differ significantly between species. 2. Dosing Regimen Mismatch: The dosing schedule that is effective in mice may not be optimal for humans due to different half-lives.[6] 3. Disease Model Limitations: The animal model may not accurately reflect human pathophysiology.[1] | 1. Conduct detailed pharmacokinetic studies to understand the drug's profile in your animal model and compare it with human PK data.[6][7] 2. Use pharmacokinetic modeling to predict human dosing regimens that can achieve the target Cmin observed in efficacious animal studies.[7][8] 3. Acknowledge the limitations of the model. Consider using multiple models or more complex systems (e.g., non-human primates) if feasible.[1] |
Data Presentation
Table 1: Summary of Celgosivir Dosing Regimens in Preclinical and Clinical Studies
| Study Type | Species/Subject | Virus | Dosing Regimen | Key Outcome | Reference |
| Preclinical | AG129 Mice | Dengue Virus (DENV) | 50 mg/kg, twice daily (BID) for 5 days | Fully protected mice from lethal infection. | [6][12] |
| Preclinical | AG129 Mice | DENV | 10, 25, or 50 mg/kg BID vs. 100 mg/kg once daily | Twice-daily regimens were more protective than a single daily dose. | [6] |
| Preclinical | AG129 Mice | DENV | 50 mg/kg, four times daily (QID) | Significantly reduced viremia when treatment started at peak levels. | [13] |
| Clinical (CELADEN) | Human Adults | DENV | 400 mg loading dose, then 200 mg BID for 5 days | Safe and well-tolerated, but did not significantly reduce viral load or fever.[7][8][11] | [7][9] |
| Clinical (Proposed) | Human Adults | DENV | 150 mg every 6 hours (QID) | Proposed regimen to improve efficacy based on PK modeling.[7] | [1] |
Table 2: Pharmacokinetic Parameters of Castanospermine (Active Metabolite) in Humans (CELADEN Trial)
| Parameter | Mean Value | Unit |
| Half-life (t½) | 2.5 (± 0.6) | hours |
| Peak Concentration (Cmax) | 5730 (or 30.2 µM) | ng/mL |
| Trough Concentration (Cmin) | 430 (or 2.3 µM) | ng/mL |
| Oral Clearance (CL/F) | 132 (± 28) | mL/min |
| Volume of Distribution (V/F) | 28.2 (± 9.1) | L |
| Data from the CELADEN trial with a 400 mg loading dose followed by 200 mg twice daily.[7][8] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays to determine the inhibitory activity of Celgosivir on α-glucosidase.[14][15][16][17]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Celgosivir (or castanospermine)
-
Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate and reader (405 nm)
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a working concentration (e.g., 0.5 U/mL).
-
Dissolve pNPG in phosphate buffer (e.g., 1 mM).
-
Prepare a serial dilution of Celgosivir and Acarbose in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of Celgosivir, Acarbose, or buffer (for control).
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the pNPG solution to each well to start the reaction.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate cleavage.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Viral Titer Quantification by Plaque Assay
This protocol is a standard method for quantifying infectious viral particles.[7][8][18]
Materials:
-
Susceptible cell line (e.g., Vero or BHK-21 cells)
-
Cell culture medium and serum
-
Virus stock and experimental samples (supernatants from Celgosivir-treated cells)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer (typically 24-48 hours).
-
Prepare Virus Dilutions: Perform a 10-fold serial dilution of the viral samples in serum-free medium.
-
Infection:
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate each well with 200-400 µL of a virus dilution.
-
Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.
-
-
Overlay:
-
Aspirate the inoculum from the wells.
-
Gently add 2-3 mL of the overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
-
Incubation: Incubate the plates at 37°C for a period determined by the virus's replication cycle (typically 3-10 days) until visible plaques form.
-
Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells (e.g., with 10% formalin) for at least 30 minutes.
-
Remove the fixative and stain the monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of plaques (clear zones) in each well.
-
-
Calculation: Calculate the viral titer as Plaque-Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor * Volume of inoculum in mL)
Mandatory Visualizations
Caption: Celgosivir's mechanism of action via inhibition of ER α-glucosidases.
Caption: Workflow for evaluating and optimizing Celgosivir treatment regimens.
Caption: A logical troubleshooting guide for low Celgosivir efficacy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]
- 10. Portico [access.portico.org]
- 11. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. daneshyari.com [daneshyari.com]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Glucosidase inhibition assay of galbanic acid and it amide derivatives: New excellent semi-synthetic α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 17. In vitro α-glucosidase inhibitory assay [protocols.io]
- 18. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
Overcoming poor translation from in vitro to clinical trial results for Celgosivir
Welcome to the Technical Support Center for Celgosivir. This resource is designed for researchers, scientists, and drug development professionals investigating the antiviral properties of Celgosivir and seeking to understand the complexities of translating promising in vitro findings to clinical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses common challenges and discrepancies observed when working with Celgosivir, particularly concerning the translation from laboratory results to clinical outcomes.
| Issue/Question | Possible Cause | Suggested Action/Troubleshooting Steps |
| High in vitro efficacy (low EC50/IC50) not translating to in vivo antiviral activity. | Suboptimal Pharmacokinetics: The concentration of the active metabolite, castanospermine, may not be maintained above the effective concentration in vivo. | Review the pharmacokinetic data from the CELADEN trial (see Table 2). The dosing regimen of a 400 mg loading dose followed by 200 mg twice daily resulted in a mean trough concentration (Cmin) of 2.3 µM[1]. Compare this to the in vitro EC50 values for your dengue virus strain (see Table 1). Consider that continuous exposure above the EC50 may be necessary for efficacy. |
| Timing of Treatment Initiation: In vitro experiments often involve treating cells before or at the time of infection. In the clinical setting, treatment begins after the onset of symptoms when viral titers are already high. | In animal models, Celgosivir was highly effective when administered at the time of infection but showed reduced efficacy when treatment was delayed[2]. When designing in vivo experiments, include treatment arms with delayed administration to better mimic the clinical scenario. | |
| Differences in Virus Strains: In vitro assays may use lab-adapted viral strains that could be more susceptible to Celgosivir than clinical isolates. | Test the in vitro efficacy of Celgosivir against a panel of recent clinical isolates of dengue virus to ensure the observed potency is not strain-specific. | |
| Inappropriate Animal Model: The animal model used for preclinical testing may not accurately reflect human disease pathogenesis. | The AG129 mouse model, commonly used for dengue research, is immunocompromised. While useful, it may not fully recapitulate the immune response and viral kinetics in humans. Be cautious when extrapolating efficacy data from this model directly to humans. | |
| Variability in in vitro antiviral assay results. | Inconsistent Assay Conditions: Minor variations in cell type, virus stock, or assay protocol can lead to different EC50/IC50 values. | Standardize your in vitro assay protocol. Refer to the detailed Plaque Reduction Neutralization Test (PRNT) protocol provided in the "Experimental Protocols" section. Ensure consistent cell passage numbers and use a well-characterized virus stock. |
| Drug Stability and Metabolism: Celgosivir is a prodrug that is rapidly converted to its active form, castanospermine. The efficiency of this conversion can vary in different cell culture systems. | When possible, test both Celgosivir and castanospermine in parallel to determine if the prodrug is being efficiently metabolized in your in vitro system. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Celgosivir?
A1: Celgosivir is a prodrug of castanospermine, which is an inhibitor of the host enzyme α-glucosidase I in the endoplasmic reticulum (ER). This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, Celgosivir disrupts the folding of dengue virus envelope (E) and pre-membrane (prM) proteins, leading to the production of non-infectious viral particles[3][4][5]. This mechanism also induces the unfolded protein response (UPR) in the host cell[2].
Q2: Why did Celgosivir fail in the CELADEN clinical trial despite promising preclinical data?
A2: The failure of Celgosivir to significantly reduce viral load or fever in the CELADEN trial is likely multifactorial[6][7]:
-
Suboptimal Dosing: The dosing regimen used in the trial (400 mg loading dose, then 200 mg twice daily) resulted in a mean trough plasma concentration (Cmin) of castanospermine of approximately 2.3 µM[1]. While this was based on successful animal studies, it may not have been sufficient to maintain a continuous therapeutic level above the EC50 for the entire dosing interval in humans.
-
Timing of Intervention: Patients in the clinical trial were treated after they became symptomatic, at which point the viral load was already high and likely peaking. In contrast, preclinical animal studies showed the highest efficacy when the drug was administered at or shortly after the time of infection[2].
-
Differences Between Animal Models and Human Disease: The AG129 mouse model, while valuable, does not fully replicate the complexities of dengue fever in humans[3].
Q3: What were the key pharmacokinetic parameters of castanospermine in the CELADEN trial?
A3: In the CELADEN trial, after oral administration of Celgosivir, it was rapidly converted to castanospermine. The key pharmacokinetic parameters for castanospermine were a mean peak concentration (Cmax) of 30.2 µM and a mean trough concentration (Cmin) of 2.3 µM. The half-life was approximately 2.5 hours[1][8].
Q4: Are there any suggestions for future clinical trial designs for α-glucosidase inhibitors like Celgosivir?
A4: Based on the findings from the CELADEN trial, future studies could explore:
-
Higher or more frequent dosing: To maintain trough concentrations of castanospermine well above the in vitro EC50 for dengue virus.
-
Earlier initiation of treatment: If feasible through early diagnostic methods.
-
Combination therapy: Using Celgosivir with a direct-acting antiviral that has a different mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of Celgosivir and Castanospermine against Dengue Virus
| Compound | Virus Serotype | Cell Type | Assay Type | EC50 / IC50 (µM) | Reference |
| Celgosivir | DENV-2 | Huh-7 | Plaque Assay | 0.2 | MedchemExpress |
| Celgosivir | DENV-1, 3, 4 | Not Specified | Not Specified | < 0.7 | MedchemExpress |
| Castanospermine | DENV-2 | Not Specified | Virus Release Assay | 19.4 | Not Specified |
Table 2: Pharmacokinetic Parameters of Castanospermine in the CELADEN Clinical Trial
| Parameter | Mean Value | Unit | Reference |
| Cmax (Peak Concentration) | 30.2 | µM | [1][8] |
| Cmin (Trough Concentration) | 2.3 | µM | [1][8] |
| Half-life (t1/2) | 2.5 | hours | [1][8] |
| Oral Clearance (CL/F) | 132 | mL/min | [1] |
| Volume of Distribution (V/F) | 28.2 | L | [1] |
Experimental Protocols
Dengue Virus Plaque Reduction Neutralization Test (PRNT)
This protocol is adapted from established methods for determining the antiviral activity of a compound against dengue virus[9][10].
1. Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock of known titer (PFU/mL)
-
Celgosivir or other test compounds
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose in infection medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well plates
2. Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of Celgosivir in infection medium.
-
Virus-Compound Incubation: Mix an equal volume of the diluted compound with a dengue virus suspension containing a known number of plaque-forming units (e.g., 100 PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C, with gentle rocking every 15 minutes to allow for virus adsorption.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with the methylcellulose overlay medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
Plaque Visualization: After the incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Mandatory Visualization
Caption: Celgosivir's mechanism of action in the endoplasmic reticulum.
Caption: Experimental workflow from in vitro testing to clinical trials.
Caption: Logical relationship of Celgosivir's translational failure.
References
- 1. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Celgosivir in cell culture
Welcome to the technical support center for Celgosivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Celgosivir in cell culture experiments, with a focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Celgosivir in cell culture?
Celgosivir is a prodrug that is rapidly converted to its active form, castanospermine, within the cell.[1] Castanospermine is a potent inhibitor of host cellular α-glucosidase I and II, enzymes located in the endoplasmic reticulum (ER).[2] These enzymes are critical for the proper folding of N-linked glycoproteins. By inhibiting these enzymes, Celgosivir disrupts the maturation of viral envelope glycoproteins, leading to misfolded proteins and the inhibition of viral replication for many enveloped viruses.[1][2]
Q2: What are the known off-target effects of Celgosivir?
The most well-documented cellular effect of Celgosivir, beyond direct viral inhibition, is the induction of the Unfolded Protein Response (UPR).[3] This is a direct consequence of its primary mechanism of action, as the accumulation of misfolded glycoproteins in the ER triggers this cellular stress response.[2][3] There is limited evidence in the public domain of Celgosivir or castanospermine binding to other specific, unrelated cellular proteins. Therefore, most observed "off-target" effects are considered to be downstream consequences of α-glucosidase inhibition and UPR activation.
Q3: How does Celgosivir induce the Unfolded Protein Response (UPR)?
By inhibiting α-glucosidase I and II, Celgosivir prevents the trimming of glucose residues from newly synthesized glycoproteins. This leads to an accumulation of misfolded proteins in the ER, which is sensed by three transmembrane proteins: IRE1α (Inositol-requiring enzyme 1 alpha), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). These sensors then initiate the three branches of the UPR signaling cascade to restore ER homeostasis.[4]
Q4: Is Celgosivir cytotoxic to cells in culture?
Celgosivir can exhibit cytotoxicity at high concentrations. The 50% cytotoxic concentration (CC50) varies depending on the cell line. It is crucial to determine the CC50 for your specific cell line to ensure that observed antiviral effects are not due to cell death.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
-
Possible Cause: The concentration of Celgosivir used may be too high and causing cytotoxicity.
-
Troubleshooting Steps:
-
Determine the CC50: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the 50% cytotoxic concentration (CC50) of Celgosivir in your specific cell line. A detailed protocol is provided below.
-
Dose-Response Curve: Always perform a dose-response experiment to identify a concentration that is effective against the virus but has minimal impact on cell viability.
-
Control Experiments: Include a "cells + Celgosivir (no virus)" control in every experiment to monitor for drug-induced cytotoxicity.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Celgosivir is not toxic to your cells.
-
Issue 2: Inconsistent Antiviral Activity
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response analysis to determine the optimal effective concentration (EC50) of Celgosivir for your virus and cell line.
-
Time-of-Addition Assay: The timing of drug addition can be critical. To understand the mechanism of inhibition, you can perform a time-of-addition experiment where Celgosivir is added at different stages of the viral life cycle (pre-infection, during infection, post-infection).
-
-
Possible Cause 2: Cell culture conditions affecting drug activity.
-
Troubleshooting Steps:
-
Consistent Cell Passaging: Use cells at a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
-
Media Components: Be aware that components in the cell culture medium could potentially interact with the drug. Maintain consistency in media formulation.
-
Issue 3: Alterations in Cellular Signaling Pathways
-
Possible Cause: Induction of the Unfolded Protein Response (UPR) by Celgosivir.
-
Troubleshooting Steps:
-
Monitor UPR Markers: If you observe unexpected changes in cellular processes, it is advisable to check for the activation of the UPR. You can do this by performing a Western blot for key UPR markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), spliced XBP1 (XBP1s), and cleaved ATF6. A detailed protocol is provided below.
-
Interpret with Caution: Be aware that UPR activation can have pleiotropic effects on the cell, including transient inhibition of translation and upregulation of chaperone proteins. Interpret your experimental results in the context of UPR activation.
-
Quantitative Data
Table 1: Cytotoxicity of Celgosivir (CC50) in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| Vero E6 | Monkey Kidney Epithelial | >1000 |
| MDBK | Bovine Kidney | >1000 |
| C6/36 | Mosquito Larvae | >1000 |
| Huh-7 | Human Hepatoma | >1000 |
| K562 | Human Myelogenous Leukemia | >1000 |
| MT-2 | Human T-cell Lymphoma | >1000 |
| CEM-SS | Human T-cell Lymphoblastoid | >1000 |
Note: The provided data is a compilation from available literature. It is highly recommended to determine the CC50 in your specific experimental system.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol provides a method to assess the concentration of Celgosivir that causes a 50% reduction in cell viability.
Materials:
-
Celgosivir stock solution
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of Celgosivir in complete culture medium. Remove the old medium from the cells and add the different concentrations of Celgosivir. Include a "cells only" (no drug) control and a "medium only" (no cells) blank.
-
Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of UPR Markers
This protocol describes how to detect the activation of the UPR pathway by analyzing key protein markers.
Materials:
-
Celgosivir
-
Your cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PERK, p-eIF2α, XBP1s, cleaved ATF6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat your cells with Celgosivir at the desired concentration and for the desired time. Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the levels of the phosphorylated or cleaved forms of the UPR markers relative to the total protein and the loading control.
Mandatory Visualizations
Caption: Celgosivir's mechanism of action and induction of the UPR.
Caption: Troubleshooting workflow for unexpected effects of Celgosivir.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Why did Celgosivir fail to reduce viral load in dengue clinical trials
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why Celgosivir, an α-glucosidase inhibitor, failed to demonstrate a significant reduction in viral load during the CELADEN Phase 1b clinical trial for dengue fever.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions regarding the challenges and outcomes encountered during the Celgosivir clinical trials.
Q1: What was the primary reason Celgosivir failed to reduce viral load in the CELADEN clinical trial?
A1: The primary reason for Celgosivir's failure to significantly reduce viral load was likely a suboptimal dosing regimen.[1][2] Celgosivir is a prodrug that rapidly converts to its active metabolite, castanospermine, which has a short half-life of approximately 2.5 hours.[1][2] The twice-daily dosing schedule used in the trial may not have maintained a sufficiently high minimum drug concentration (Cmin) throughout the treatment period to effectively inhibit viral replication.[1][2] Pharmacokinetic modeling indicated that the Cmin achieved was likely too low, and subsequent studies in mouse models suggested that more frequent dosing (e.g., four times a day) could be more effective, especially when treatment is initiated at peak viremia.[3][4]
Q2: What is the proposed mechanism of action for Celgosivir against the dengue virus?
A2: Celgosivir is an inhibitor of the host enzyme α-glucosidase I, located in the endoplasmic reticulum (ER).[3] The dengue virus requires host cell machinery for its replication. Specifically, the viral envelope (E) and pre-membrane (prM) glycoproteins need proper N-linked glycosylation for correct folding and assembly into new virions.[5] By inhibiting α-glucosidase, Celgosivir disrupts the trimming of glucose residues from these glycoproteins, leading to misfolding.[6][7] This improper folding hinders the formation and secretion of mature, infectious virus particles.[5][6] Some studies also show that Celgosivir can cause the misfolding and accumulation of the dengue non-structural protein 1 (NS1) in the ER.[8]
Q3: Were there issues with the timing of drug administration in the trial?
A3: Possibly. In the CELADEN trial, treatment was initiated in patients who had a fever for less than 48 hours.[7][9] While this targets the early phase of the illness, dengue viremia peaks around this time and begins to decline naturally.[7] The window for an antiviral to have a maximal effect is very narrow. It is possible that by the time treatment was started, the viral load was already at its peak, making it difficult for the drug to show a significant reduction compared to the natural clearance of the virus.[4]
Q4: Could differences between preclinical animal models and human subjects explain the trial's outcome?
A4: Yes, this is a significant factor. Celgosivir demonstrated strong efficacy in AG129 mouse models, showing enhanced survival and reduced viremia even when treatment was delayed.[3][8] However, these models do not perfectly replicate human dengue disease.[3] The target drug concentration in the human trial was based on a dosing regimen that was fully protective in mice.[1][10] The physiological and metabolic differences between mice and humans can lead to different pharmacokinetic and pharmacodynamic profiles, meaning the dose that was effective in mice did not translate to equivalent efficacy in humans.
Q5: Did the diversity of dengue virus strains impact the results?
A5: It is a potential confounding factor. The CELADEN trial included patients infected with DENV-1, DENV-2, and DENV-3.[10] Next-generation sequencing revealed a phylogenetic spread among the patient isolates.[1][2] Since Celgosivir targets a host factor, its efficacy is not expected to be highly strain-specific. However, subtle differences in how various dengue strains interact with host cell machinery could potentially influence the drug's effectiveness. This viral diversity may have contributed to the variability in patient responses and obscured a modest treatment effect.[1][3]
Quantitative Data Summary
The following tables summarize the key efficacy and pharmacokinetic data from the CELADEN (NCT01619969) trial.
Table 1: Primary Efficacy Endpoints
| Endpoint | Celgosivir Group (n=24) | Placebo Group (n=26) | Difference | Statistical Significance |
|---|---|---|---|---|
| Mean Virological Log Reduction (VLR) | -1.86 (SD 1.07) | -1.64 (SD 0.75) | -0.22 | Non-significant (p=0.203)[9] |
| Mean Area Under Fever Curve (AUC) | 54.92 (SD 31.04) | 40.72 (SD 18.69) | 14.20 | Non-significant (p=0.973)[9] |
Table 2: Pharmacokinetic Parameters of Castanospermine (Active Metabolite)
| Parameter | Mean Value |
|---|---|
| Peak Concentration (Cmax) | 5727 ng/mL (30.2 µM)[1][2] |
| Trough Concentration (Cmin) | 430 ng/mL (2.3 µM)[1][2] |
| Half-life (t½) | 2.5 (± 0.6) hours[1][2] |
Experimental Protocols
1. CELADEN Trial Methodology (NCT01619969)
-
Study Design: A Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept trial conducted in Singapore.[9]
-
Participant Criteria:
-
Inclusion: Adults aged 21-65 years with a fever (≥38°C) for less than 48 hours, meeting at least two clinical criteria for probable dengue, and confirmed by a positive point-of-care test or PCR.[9]
-
Exclusion: Signs of severe dengue, pregnancy, or other significant comorbidities.
-
-
Randomization: 50 eligible patients were randomly assigned (1:1) to either the Celgosivir or placebo group.[9]
-
Treatment Regimen:
-
Primary Endpoints:
2. Virological Assessment
-
Quantification of Viral RNA: Dengue viral load in patient serum was quantified using a reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay.[1][10]
-
Quantification of Infectious Virus: The amount of replication-competent virus was measured using a plaque assay on baby hamster kidney (BHK-21) cells.[1]
Visualizations
Caption: Proposed mechanism of action of Celgosivir in inhibiting dengue virus replication.
Caption: Experimental workflow of the CELADEN Phase 1b clinical trial for Celgosivir.
References
- 1. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Dengue: Update on Clinically Relevant Therapeutic Strategies and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Celgosivir Hydrochloride in DMSO at -20°C
This technical support center provides guidance on the long-term stability of Celgosivir Hydrochloride in DMSO at -20°C, along with experimental protocols and troubleshooting advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C. Under these conditions, the solution is reported to be stable for up to 6 months. For short-term storage, -20°C is acceptable, with stability maintained for up to one month. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: Can I store this compound in DMSO at room temperature?
No, it is not recommended to store this compound in DMSO at room temperature for any significant length of time. Dimethyl sulfoxide (DMSO) can be hygroscopic and may absorb water from the atmosphere, which could potentially accelerate the degradation of the compound. Additionally, elevated temperatures can increase the rate of chemical degradation.
Q3: My this compound in DMSO solution has precipitated after thawing. What should I do?
Precipitation upon thawing can sometimes occur. To redissolve the compound, you can gently warm the vial to 37°C and use sonication in an ultrasonic bath for a short period. Ensure the vial is tightly sealed during this process to prevent contamination and solvent evaporation. Always visually inspect the solution for complete dissolution before use.
Q4: What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly converted to its active form, castanospermine. Castanospermine is an inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum.[1][2] This enzyme plays a critical role in the N-linked glycosylation pathway of viral envelope glycoproteins. By inhibiting α-glucosidase I, Celgosivir disrupts the proper folding and maturation of viral glycoproteins, leading to the formation of non-infectious viral particles.
Stability Data
The following table summarizes the recommended storage conditions and stability data for this compound in DMSO.
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol outlines a general procedure to assess the long-term stability of this compound in a DMSO stock solution.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. Vortex and sonicate briefly to ensure complete dissolution. d. Aliquot the stock solution into several small, tightly sealed vials to be used as individual time point samples.
3. Storage Conditions: a. Store one aliquot at -20°C immediately after preparation (this will be the T=0 time point). b. Store the remaining aliquots at -20°C for the duration of the stability study.
4. HPLC Analysis: a. Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reversed-phase chromatography is a gradient of acetonitrile and water with 0.1% formic acid. b. Sample Preparation for Analysis: i. At each time point (e.g., 0, 1, 2, 4 weeks), retrieve one aliquot from -20°C storage. ii. Allow the aliquot to thaw completely at room temperature. iii. Prepare a working solution by diluting the DMSO stock solution with the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 10-100 µM). c. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient to elute the parent compound and any potential degradants (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the low UV range).
- Column Temperature: 30°C d. Data Analysis: i. Analyze the T=0 sample to determine the initial peak area of the intact this compound. ii. At each subsequent time point, analyze the corresponding sample. iii. Compare the peak area of the parent compound at each time point to the initial peak area. iv. Monitor for the appearance of any new peaks, which may indicate degradation products. v. Calculate the percentage of the remaining parent compound at each time point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in DMSO stock after thawing | - Compound concentration is too high.- DMSO has absorbed water, reducing solubility.- Incomplete initial dissolution. | - Gently warm the solution to 37°C and sonicate.- Use anhydrous DMSO for stock preparation.- Ensure complete dissolution upon initial preparation. |
| Loss of compound over time (as seen by HPLC) | - Degradation due to repeated freeze-thaw cycles.- Chemical degradation at -20°C.- Hydrolysis due to water contamination in DMSO. | - Prepare single-use aliquots.- For long-term storage, use -80°C.- Use fresh, anhydrous DMSO. |
| Appearance of new peaks in HPLC chromatogram | - Degradation of this compound. | - Characterize the degradation products if necessary.- Confirm that the new peaks are not from the solvent or sample matrix. |
| Variable peak areas in HPLC analysis | - Inconsistent sample dilution.- Autosampler injection volume variability.- Incomplete dissolution of the thawed sample. | - Use calibrated pipettes for dilutions.- Ensure the autosampler is properly maintained and calibrated.- Ensure the sample is fully dissolved and homogenous before injection. |
Visualizations
References
Troubleshooting inconsistent results in Celgosivir antiviral assays
Technical Support Center: Celgosivir Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celgosivir antiviral assays.
Troubleshooting Inconsistent Results
Question: We are observing significant variability in our EC50 values for Celgosivir between experiments. What are the potential causes and solutions?
Answer:
Inconsistent EC50 values for Celgosivir can stem from several factors related to the assay conditions, the virus, and the host cells. Celgosivir is an α-glucosidase I inhibitor, and its efficacy can be influenced by the specific characteristics of the viral glycoproteins and the host cell's glycosylation machinery.[1][2]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendations |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at a consistent confluency (typically 90-100%) at the time of infection. Over-confluent or unhealthy cells can lead to variable results.[3] |
| Virus Titer and Quality | Use a high-quality, accurately titered virus stock. Improper storage or multiple freeze-thaw cycles can reduce viral infectivity, leading to inconsistent plaque formation or cytopathic effects.[3] |
| Inoculum Volume | Standardize the inoculum volume across all wells and experiments. Variations in the initial amount of virus can significantly impact the outcome of the assay.[3] |
| Incubation Conditions | Maintain optimal and consistent incubation conditions (temperature, CO2, humidity). Fluctuations can affect both viral replication and cell health.[3] |
| Assay-Specific Parameters | For plaque assays, the concentration and temperature of the overlay (e.g., agarose) are critical. If the overlay is too hot, it can damage the cell monolayer.[4] If it's too dilute, it may not effectively restrict viral spread, leading to diffuse plaques.[4] |
| Drug Concentration and Preparation | Prepare fresh dilutions of Celgosivir for each experiment from a well-characterized stock solution. Ensure complete solubilization and accurate pipetting. |
| Virus Strain and Cell Line Dependency | Be aware that the efficacy of Celgosivir can be dependent on the specific virus strain and cell line used.[5] Results may not be directly comparable across different systems. |
Question: Our plaque reduction assay with Celgosivir is not showing clear, countable plaques. What could be wrong?
Answer:
The absence of clear plaques in a plaque reduction assay can be frustrating. This issue can arise from problems with the virus, the cells, or the assay protocol itself.
Troubleshooting Plaque Assay Issues:
| Observation | Potential Cause | Suggested Solution |
| No plaques at all | - Virus stock has lost infectivity.- Cells are not susceptible to the virus.- Incorrect incubation time. | - Use a new, validated virus stock.- Confirm cell line susceptibility.- Optimize incubation time for plaque development. |
| Complete cell death in all wells | - Virus concentration is too high.- Potential contamination. | - Perform a serial dilution of the virus to determine the optimal concentration for plaque formation.- Check for bacterial or fungal contamination. |
| Uneven or "fried" cell monolayer | - Overlay medium was too hot when added.- Cells were allowed to dry out. | - Cool the overlay medium to approximately 45°C before adding it to the wells.[4]- Work quickly to minimize the time cells are without medium.[3] |
| Diffuse or indistinct plaques | - Overlay concentration is too low.- Premature removal of the overlay. | - Increase the concentration of the agarose or other gelling agent.[4]- Be gentle when removing the overlay to avoid disturbing the cell monolayer.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Celgosivir?
Celgosivir is a prodrug of castanospermine and acts as an inhibitor of host α-glucosidase I.[1][2] This enzyme is crucial for the proper folding of viral envelope glycoproteins in the endoplasmic reticulum.[5] By inhibiting this enzyme, Celgosivir disrupts the maturation of viral glycoproteins, leading to misfolded proteins and the inhibition of virus assembly and release.[6]
Q2: What is the expected EC50 range for Celgosivir?
The EC50 of Celgosivir can vary significantly depending on the virus, the cell line used for the assay, and the specific assay format. It is important to establish a baseline EC50 in your specific experimental system.
Reported EC50/IC50 Values for Celgosivir:
| Virus | Assay Type | Cell Line | Reported EC50/IC50 |
| Bovine viral diarrhoea virus (BVDV) | In vitro assay | Not specified | 1.27 µM (IC50)[7] |
| Bovine viral diarrhoea virus (BVDV) | Plaque assay | MDBK | 16 µM (IC50)[7] |
| Bovine viral diarrhoea virus (BVDV) | Cytopathic effect assay | MDBK | 47 µM (IC50)[7] |
| Dengue virus type 2 (DENV2) | Not specified | Not specified | 0.2 µM (EC50)[7] |
| Dengue virus types 1, 3, and 4 | Not specified | Not specified | < 0.7 µM (EC50)[7] |
| Human immunodeficiency virus (HIV-1) | Not specified | Not specified | 2.0 ± 2.3 µM (IC50)[7] |
Q3: How should I assess the cytotoxicity of Celgosivir in my cell line?
It is crucial to determine the 50% cytotoxic concentration (CC50) of Celgosivir in your specific host cell line to ensure that the observed antiviral effect is not due to cell death. A common method for this is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[7] The luminescence signal from cells treated with various concentrations of Celgosivir is compared to a vehicle control (e.g., DMSO) to determine the CC50.[7]
Q4: Can Celgosivir be used in combination with other antiviral agents?
Yes, studies have shown that Celgosivir can have a synergistic effect when used in combination with other antiviral drugs. For example, in the context of Hepatitis C virus (HCV), Celgosivir has demonstrated a synergistic effect with pegylated interferon alfa-2b plus ribavirin.[1][2]
Experimental Protocols
Plaque Reduction Assay Protocol
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (90-100%).
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Celgosivir Treatment: Prepare serial dilutions of Celgosivir in the overlay medium.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with medium containing the different concentrations of Celgosivir and a gelling agent (e.g., 0.5% agarose).
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Cytotoxicity Assay Protocol (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will not lead to over-confluency during the incubation period.
-
Compound Addition: Prepare serial dilutions of Celgosivir and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a cell-free control (medium only).
-
Incubation: Incubate the plate for the same duration as your antiviral assay.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (cell-free control) from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.
Visualizations
Caption: Mechanism of action of Celgosivir in the endoplasmic reticulum.
Caption: Logical workflow for troubleshooting inconsistent Celgosivir assay results.
References
- 1. Celgosivir - Wikipedia [en.wikipedia.org]
- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Celgosivir and Castanospermine: In Vivo Antiviral Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antiviral potency of celgosivir and its parent compound, castanospermine. This analysis is supported by experimental data from preclinical studies, focusing on their efficacy against enveloped viruses, particularly dengue virus.
Celgosivir (6-O-butanoyl castanospermine) is a prodrug of the natural indolizidine alkaloid, castanospermine.[1][2] Both compounds exert their antiviral effect through the inhibition of host α-glucosidase I and II enzymes in the endoplasmic reticulum.[3] This inhibition disrupts the proper folding of viral glycoproteins, a critical step for the maturation and infectivity of many enveloped viruses.[4] While celgosivir is rapidly converted to castanospermine in vivo, its prodrug formulation is designed to enhance bioavailability.[1][5]
Mechanism of Action: Targeting Host Glycoprotein Processing
The antiviral mechanism of both celgosivir and castanospermine is host-directed. By inhibiting α-glucosidases, they prevent the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins. This disruption leads to misfolded glycoproteins, which can result in the retention and degradation of viral proteins, and the production of non-infectious viral particles.
In Vivo Efficacy: A Comparative Analysis in Dengue Virus Infection Models
Preclinical studies in mouse models of dengue virus (DENV) infection have been instrumental in evaluating the in vivo potency of celgosivir and castanospermine. The AG129 mouse model, which lacks interferon-α/β and -γ receptors, is highly susceptible to DENV and is a commonly used model for these studies.[3]
Quantitative Comparison of In Vivo Antiviral Potency
The following tables summarize the key quantitative data from in vivo studies comparing the efficacy of celgosivir and castanospermine in mouse models of lethal DENV infection.
| Compound | Dose | Dosing Regimen | Mouse Model | Survival Rate (%) | Reference |
| Celgosivir | 50 mg/kg | Twice daily (BID) for 5 days | AG129 | 100 | [1][6] |
| 25 mg/kg | Twice daily (BID) | AG129 | Comparable to 50 mg/kg BID Castanospermine | [1] | |
| 10 mg/kg | Twice daily (BID) | AG129 | Protective | [1] | |
| 100 mg/kg | Once daily | AG129 | Less protective than BID regimens | [1] | |
| Castanospermine | 50 mg/kg | Twice daily (BID) | AG129 | Comparable to 25 mg/kg BID Celgosivir | [1] |
| 10 mg/kg/day | - | A/J | 25 | [7] | |
| 50 mg/kg/day | - | A/J | 90 | [7] | |
| 250 mg/kg/day | - | A/J | 85 | [7] | |
| Vehicle/Control | - | - | A/J | 0 | [7] |
Table 1: Survival Rates in Lethal Dengue Virus Mouse Models.
| Compound | Dose | Effect on Viremia | Mouse Model | Reference |
| Celgosivir | 33.3 mg/kg | Significantly reduced circulating viral load | Antibody-enhanced DENV infection model | [8] |
| Various | Dose-dependent reduction in viremia | AG129 | [9] | |
| Castanospermine | 100 mg/kg | 46% reduction in ZIKV-NS1 antigen in serum | ifnar1-/- (Zika Virus) | [10] |
Table 2: Effect on Viral Load in Mouse Models.
A key study directly comparing the two compounds found that treatment with 50 mg/kg BID of castanospermine had comparable efficacy to 25 mg/kg BID of celgosivir, suggesting that celgosivir is approximately twice as potent as castanospermine with respect to in vivo antiviral efficacy against dengue virus.[1][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key in vivo studies cited.
Dengue Virus Infection and Treatment in AG129 Mice
This protocol is a composite based on methodologies described in several studies evaluating celgosivir and castanospermine.[9][12][13]
-
Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors), typically 6-8 weeks old.[13][14]
-
Virus Strain: Mouse-adapted dengue virus strains (e.g., D2Y98P) or clinical isolates.[12][14]
-
Infection Route: Intraperitoneal (i.p.) injection of the virus.[13]
-
Drug Administration: Oral gavage is a common route for celgosivir and castanospermine administration.[9]
-
Treatment Regimen: Dosing schedules are critical. Studies have shown that twice-daily (BID) dosing of celgosivir is more effective than a single daily dose.[1] Treatment is often initiated shortly after infection and continued for a period of 5 to 10 days.[6][7]
-
Efficacy Endpoints: The primary endpoints are typically survival rate and reduction in viral load (viremia).[7][9] Viral load is quantified from serum samples using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assays.[8]
Pharmacokinetics: The Prodrug Advantage
Pharmacokinetic studies in mice have demonstrated that celgosivir is rapidly metabolized to castanospermine.[1][15] The butanoyl group in celgosivir increases its lipophilicity, which is thought to improve its absorption and cellular uptake compared to the more polar castanospermine.[10][15] This enhanced bioavailability likely contributes to the observed greater in vivo potency of celgosivir.[1]
Conclusion
In vivo preclinical studies, primarily in dengue virus mouse models, demonstrate that both celgosivir and its active metabolite, castanospermine, possess significant antiviral activity. The available data strongly suggest that celgosivir is a more potent antiviral agent in vivo than castanospermine, with studies indicating approximately a twofold increase in potency.[1][11] This is likely attributable to the improved pharmacokinetic properties of the prodrug. While these findings were promising, it is important to note that celgosivir did not demonstrate a significant reduction in viral load in human clinical trials for dengue fever, highlighting the challenges of translating preclinical efficacy to clinical outcomes.[3] Nevertheless, the comparative in vivo data in animal models clearly favors celgosivir over castanospermine in terms of antiviral potency.
References
- 1. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 9. A dengue fever viremia model in mice shows reduction in viral replication and suppression of the inflammatory response after treatment with antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Non Mouse-Adapted Dengue Virus Strain as a New Model of Severe Dengue Infection in AG129 Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Portico [access.portico.org]
A Comparative Analysis of Celgosivir and Other Glucosidase Inhibitors in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Celgosivir and other prominent glucosidase inhibitors—Castanospermine, Miglustat, and UV-4—with a focus on their antiviral properties. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Glucosidase Inhibitors
Glucosidase inhibitors are compounds that interfere with the function of glucosidases, enzymes responsible for cleaving glucose molecules from glycoproteins. In the context of virology, endoplasmic reticulum (ER) α-glucosidases I and II play a critical role in the proper folding of viral envelope glycoproteins through the calnexin/calreticulin cycle.[1] Inhibition of these host enzymes leads to misfolded viral proteins, thereby impeding viral assembly and maturation. This host-directed mechanism of action makes glucosidase inhibitors a promising class of broad-spectrum antiviral agents.[1]
Comparative Performance of Glucosidase Inhibitors
The antiviral efficacy of Celgosivir, Castanospermine, Miglustat, and UV-4 has been evaluated against a range of viruses. The following tables summarize their in vitro activities, primarily focusing on the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Celgosivir | Vero E6 | Antiviral Assay | 1 ± 0.2 | [2] |
| Castanospermine | Vero E6 | Antiviral Assay | - | [2] |
| Miglustat | Vero E6 | Antiviral Assay | 41 ± 22 | [2] |
| UV-4 | Vero E6 | Antiviral Assay | - | [2] |
| UV-4 | A549-ACE2 | Antiviral Assay | 4 | [2] |
| Celgosivir | Calu-3 | Antiviral Assay | - | [3] |
| Castanospermine | Calu-3 | Antiviral Assay | - | [3] |
| Miglustat | Calu-3 | Antiviral Assay | - | [3] |
| UV-4 | Calu-3 | Antiviral Assay | - | [3] |
Table 2: Antiviral Activity against Dengue Virus (DENV)
| Compound | Cell Line | Virus Serotype | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Celgosivir | Vero E6 | DENV-2 | 2.4 - 51.0 | [4] |
| UV-4 | - | DENV (multiple isolates) | - | [5] |
Note: A direct comparison of potency is challenging due to variations in experimental conditions across different studies (e.g., cell lines, virus strains, and assay methods). However, the available data suggests that Celgosivir and UV-4 generally exhibit potent antiviral activity.
Mechanism of Action: The Calnexin/Calreticulin Cycle
Glucosidase inhibitors exert their antiviral effects by disrupting the calnexin/calreticulin cycle in the endoplasmic reticulum. This cycle is a crucial component of the cellular quality control system for glycoprotein folding.
Caption: The Calnexin/Calreticulin Cycle and the points of inhibition by glucosidase inhibitors.
Inhibition of Glucosidase I and II prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This blockage prevents their entry into the calnexin/calreticulin folding cycle, leading to an accumulation of misfolded glycoproteins.[6][7] These misfolded proteins are often targeted for degradation through the ER-associated degradation (ERAD) pathway, ultimately reducing the production of infectious viral particles.[8]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of antiviral compounds. Below are detailed methodologies for key assays used to evaluate the performance of glucosidase inhibitors.
Plaque Reduction Assay
This assay is the gold standard for determining the titer of infectious virus and assessing the antiviral activity of a compound.
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Dengue virus) in 6- or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.[9][10][11]
-
Compound Preparation: Prepare serial dilutions of the glucosidase inhibitor in a serum-free medium.
-
Virus-Compound Incubation: Mix a known titer of the virus with each dilution of the compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Aspirate the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow for a 1-2 hour adsorption period at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose) containing the respective concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for visible plaque formation (typically 3-7 days, depending on the virus).
-
Staining and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds on the host cells.
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12][13][14][15]
-
Compound Treatment: Treat the cells with serial dilutions of the glucosidase inhibitor. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay to accurately reflect the compound's toxicity under those conditions.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Caption: Workflow for quantifying viral RNA using qRT-PCR.
Detailed Methodology:
-
Sample Preparation: Infect cells with the virus in the presence of different concentrations of the glucosidase inhibitor. After a suitable incubation period, harvest the cells or the culture supernatant.
-
RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.[17]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and virus-specific or random primers.[17]
-
qPCR: Perform real-time PCR using a qPCR instrument, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe). The amplification of the target viral sequence is monitored in real-time by detecting the fluorescence signal.[18]
-
Quantification: Create a standard curve by running serial dilutions of a plasmid containing the target viral sequence or a known quantity of viral RNA. The absolute quantity of viral RNA in the experimental samples is then determined by comparing their amplification curves to the standard curve.
Conclusion
Celgosivir and other glucosidase inhibitors represent a valuable class of host-directed antiviral agents with broad-spectrum potential. Their mechanism of action, which involves the disruption of viral glycoprotein folding, offers a higher barrier to the development of viral resistance compared to direct-acting antivirals. This comparative guide provides a foundation for researchers to evaluate these compounds. The provided experimental protocols offer a standardized framework for generating robust and comparable data, which is essential for the continued development of these promising antiviral candidates. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of these glucosidase inhibitors.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. avys.omu.edu.tr [avys.omu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Celgosivir's Antiviral Mechanism in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Celgosivir's performance against other antiviral agents, supported by experimental data, with a focus on its mechanism of action in primary human cells. Celgosivir, a prodrug of castanospermine, operates through a host-targeting mechanism by inhibiting α-glucosidase I in the endoplasmic reticulum. This inhibition disrupts the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. This guide will delve into the experimental evidence validating this mechanism and compare its efficacy with other antivirals.
Mechanism of Action: Targeting Host Glycoprotein Processing
Celgosivir's antiviral activity stems from its ability to interfere with the host's cellular machinery that viruses co-opt for their replication. As a prodrug, Celgosivir is converted in the body to its active form, castanospermine, which is a potent inhibitor of α-glucosidase I. This enzyme is essential for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER).
By inhibiting α-glucosidase I, Celgosivir prevents the proper folding and maturation of viral envelope glycoproteins.[1] This misfolding can lead to the retention and degradation of these proteins in the ER, ultimately reducing the production of infectious viral particles. This host-oriented mechanism offers the advantage of a broad spectrum of activity against various enveloped viruses and a potentially higher barrier to the development of viral resistance compared to drugs that directly target viral enzymes.
Comparative Antiviral Efficacy in Primary Human Cells
The validation of an antiviral's mechanism and efficacy in primary human cells is a critical step in preclinical development, as these cells more accurately reflect the in vivo environment than immortalized cell lines. The following table summarizes the available data on the in vitro efficacy of Celgosivir and other antiviral agents against Dengue virus (DENV) in primary human macrophages. It is important to note that the data is collated from different studies and experimental conditions may vary.
| Antiviral Agent | Mechanism of Action | Target Virus | Primary Human Cell Type | EC50 | Citation(s) |
| Celgosivir | α-glucosidase I inhibitor | DENV | Macrophages | 5 µM | [2] |
| Balapiravir (R1479) | NS5 RNA-dependent RNA polymerase inhibitor | DENV-1, 2, 4 | Macrophages | 1.3 - 3.2 µM | [3] |
| Sofosbuvir | NS5B RNA-dependent RNA polymerase inhibitor | DENV-1 | Huh7 (human hepatoma cell line) | 1.4 - 9.9 µM | [1][4] |
| Ribavirin | Guanosine analogue, multiple mechanisms | DENV | Peripheral Blood Leukocytes | No effect | [5] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value denotes a more potent drug.
Note: The data for Sofosbuvir and Ribavirin are not from primary human macrophages, which limits direct comparison. The lack of effect of Ribavirin in peripheral blood leukocytes against DENV highlights the importance of cell-type-specific evaluation.
Experimental Protocols
Isolation and Culture of Primary Human Macrophages
-
PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Monocytes are then purified from the PBMC population using CD14 magnetic beads.
-
Differentiation: Purified monocytes are seeded in appropriate culture plates and differentiated into macrophages over a period of 7-10 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF).
Antiviral Activity Assay in Primary Human Macrophages
-
Infection: Differentiated macrophages are infected with the desired serotype of Dengue virus at a specific multiplicity of infection (MOI).
-
Drug Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed. Culture medium containing serial dilutions of Celgosivir or a comparator drug is then added to the wells.
-
Incubation: The infected and treated cells are incubated for a period of 48-72 hours to allow for viral replication and the antiviral effect to manifest.
-
Quantification of Viral Titer: After the incubation period, the cell culture supernatant is collected to determine the amount of infectious virus produced. This is typically quantified using a Plaque Reduction Neutralization Test (PRNT).
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: A monolayer of a susceptible cell line (e.g., Vero or BHK-21 cells) is prepared in multi-well plates.
-
Serial Dilution: The collected supernatants from the antiviral assay are serially diluted.
-
Infection: The diluted virus samples are added to the cell monolayers and incubated to allow for virus entry.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Staining and Counting: After a further incubation period to allow for plaque development, the cells are fixed and stained (e.g., with crystal violet). The plaques are then counted, and the EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[6][7][8][9]
Conclusion
References
- 1. Evaluation of Sofosbuvir (β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) as an inhibitor of Dengue virus replication# - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir Suppresses the Genome Replication of DENV1 in Human Hepatic Huh7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
Celgosivir in Combination with Pegylated Interferon for HCV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of celgosivir in combination with pegylated interferon for the treatment of Hepatitis C Virus (HCV) infection. The data presented is based on available clinical trial information and is compared against the former standard of care and modern direct-acting antivirals.
Executive Summary
Celgosivir, an oral α-glucosidase I inhibitor, was investigated as a host-targeting antiviral agent for HCV. In combination with pegylated interferon and ribavirin, it demonstrated a synergistic effect in reducing viral load, particularly in difficult-to-treat patient populations such as non-responders to prior interferon-based therapy. However, its development for HCV was ultimately discontinued. This guide provides a detailed analysis of the available efficacy data from a key Phase II clinical trial and compares it with other therapeutic regimens. While early virologic response data for the celgosivir combination was promising, data on the definitive primary endpoint, Sustained Virologic Response (SVR), is not publicly available.
Comparative Efficacy of HCV Treatments
The following tables summarize the available quantitative data on the efficacy of celgosivir in combination with pegylated interferon and ribavirin compared to other HCV treatment regimens.
| Treatment Arm | Patient Population | Efficacy Endpoint | Result |
| Celgosivir + Peg-IFN + Ribavirin | HCV Genotype 1 Non-Responders | Mean Viral Load Reduction (log10 IU/mL) at 12 Weeks | -1.62 |
| Peg-IFN + Ribavirin (Control) | HCV Genotype 1 Non-Responders | Mean Viral Load Reduction (log10 IU/mL) at 12 Weeks | -0.92 |
| Celgosivir + Peg-IFN + Ribavirin | HCV Genotype 1 Non-Responders | Early Virologic Response (EVR) at 12 Weeks | 42% [1] |
| Peg-IFN + Ribavirin (Control) | HCV Genotype 1 Non-Responders | Early Virologic Response (EVR) at 12 Weeks | 10%[1] |
| Celgosivir + Peg-IFN +/- Ribavirin | HCV Genotype 1 Non-Responders & Partial Responders | Sustained Virologic Response (SVR) | Data not publicly available |
Table 1: Efficacy of Celgosivir Combination Therapy in HCV Genotype 1 Non-Responders (NCT00217139).
| Treatment Regimen | HCV Genotype | Patient Population | Sustained Virologic Response (SVR) Rate |
| Pegylated Interferon + Ribavirin | Genotype 1 | Treatment-Naïve | 40-50% |
| Genotypes 2 & 3 | Treatment-Naïve | ~80% | |
| Direct-Acting Antivirals (DAAs) | Pangenotypic | Treatment-Naïve & Experienced | >95% |
Table 2: Comparative SVR Rates of Other HCV Treatment Regimens.
Experimental Protocols
Celgosivir Phase IIb Clinical Trial (NCT00217139) Methodology
-
Study Design: A randomized, double-blind, active-controlled, multicenter Phase IIb clinical trial.
-
Patient Population: 57 patients with chronic HCV genotype 1 infection who were non-responders or partial responders to previous therapy with pegylated interferon and ribavirin.
-
Non-responders (NRs): Prior response of < 2 log10 IU/mL decrease in HCV RNA. This included a subgroup of null responders with a prior decrease of < 0.4 log10 IU/mL.
-
Partial responders (PaRs): Prior response of ≥ 2 log10 IU/mL decrease in HCV RNA but did not achieve undetectable HCV RNA.
-
-
Treatment Arms:
-
PRC group: Celgosivir (400 mg, oral, once daily) + Pegylated Interferon alfa-2b + Ribavirin.
-
PC group: Celgosivir (400 mg, oral, once daily) + Pegylated Interferon alfa-2b + Placebo.
-
PR group (Control): Placebo + Pegylated Interferon alfa-2b + Ribavirin.
-
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoints: Safety, tolerability, and antiviral effect, including mean viral load reduction and the proportion of patients achieving an Early Virologic Response (EVR), defined as a ≥ 2 log10 decrease in HCV RNA from baseline at week 12.
-
Virologic Assessment: HCV RNA levels were quantified at baseline and at various time points during and after treatment.
Mechanism of Action: Celgosivir Signaling Pathway
Celgosivir is a prodrug of castanospermine, which acts as an inhibitor of α-glucosidase I in the endoplasmic reticulum (ER) of the host cell. This enzyme is crucial for the proper folding of viral glycoproteins.
Caption: Celgosivir inhibits α-glucosidase I, disrupting HCV glycoprotein folding.
Experimental Workflow: Phase IIb Clinical Trial
The workflow for the NCT00217139 clinical trial is outlined below.
Caption: Workflow of the Phase IIb trial of celgosivir for HCV.
Conclusion
The combination of celgosivir with pegylated interferon and ribavirin demonstrated a statistically significant improvement in early virologic response and a greater reduction in HCV RNA levels compared to the standard of care in treatment-experienced patients with genotype 1 infection. This supported the proof-of-concept for host-targeting α-glucosidase I inhibition as a viable antiviral strategy. However, the lack of publicly available SVR data makes a definitive assessment of its long-term efficacy challenging. The advent of highly effective and well-tolerated direct-acting antivirals, with SVR rates exceeding 95%, has since revolutionized HCV treatment, rendering interferon-based regimens, including those supplemented with agents like celgosivir, obsolete for this indication. Nevertheless, the study of celgosivir provides valuable insights into host-targeted antiviral development.
References
Dengue Antiviral Candidates: A Head-to-Head Comparison for the Scientific Community
An in-depth analysis of leading dengue antiviral candidates, including Celgosivir, UV-4B, JNJ-A07, Balapiravir, and NITD-688, presenting key experimental data, methodologies, and mechanisms of action to inform researchers and drug developers.
Dengue fever remains a significant global health threat, with an estimated 390 million infections occurring annually. The absence of a universally effective vaccine and specific antiviral treatments underscores the urgent need for the development of novel therapeutics. Antiviral strategies primarily fall into two categories: host-targeting agents that modulate host factors essential for viral replication, and direct-acting antivirals that inhibit viral proteins. This guide provides a head-to-head comparison of prominent dengue antiviral candidates, summarizing their performance based on available experimental data.
Comparative Performance of Dengue Antiviral Candidates
The following table summarizes the key characteristics and experimental data for Celgosivir and other notable dengue antiviral candidates.
| Antiviral Candidate | Mechanism of Action | In Vitro Efficacy (EC50) | In Vivo Preclinical Efficacy (AG129 Mouse Model) | Clinical Trial Results |
| Celgosivir | Host-targeting: α-glucosidase I inhibitor, leading to misfolding of viral glycoproteins and reduced production of infectious virions.[1][2] | DENV-2: 0.2 µM; DENV-1, -3, -4: <0.7 µM.[2] | Fully protected against lethal infection at 50 mg/kg twice daily; effective even with treatment delayed up to 48 hours post-infection. Showed enhanced survival and reduced viremia.[1][3] | Phase 1b (CELADEN trial): Safe and well-tolerated, but did not significantly reduce viral load or fever burden in patients with acute dengue fever.[2][4] |
| UV-4B | Host-targeting: α-glucosidase I and II inhibitor, preventing proper glycan processing and folding of viral glycoproteins.[5] | DENV-1: 2.10 µM; DENV-3: 86.49 µM. Against DENV-2 in various cell lines: 23.75 µM (HUH-7), 49.44 µM (SK-N-MC), 37.38 µM (HFF-1).[5][6] | Significant survival benefit at 10-20 mg/kg thrice daily, with treatment initiation up to 48 hours post-infection.[7] In vivo studies showed increased survival even when dosing was delayed by up to 48 hours post-infection. | Phase 1a completed: Safe and well-tolerated in healthy subjects. Phase 1b initiated to evaluate safety and tolerability in patients. |
| JNJ-A07 | Direct-acting: Pan-serotype inhibitor of the NS3-NS4B interaction, preventing the formation of the viral replication complex. | Nanomolar to picomolar activity against a panel of 21 clinical isolates. | Significant reduction in viral load with low oral doses in mouse models. | Preclinical development. A related compound from the same series, JNJ-1802, has completed Phase 1 trials, showing it to be safe and well-tolerated, and is progressing to Phase 2a studies. |
| Balapiravir (R1479) | Direct-acting: Nucleoside analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp). | Mean EC50 values of 1.9–11 µM against DENV reference strains and clinical isolates in Huh-7 cells. | Not extensively reported in AG129 mouse models for dengue. | Phase 2 trial: Well-tolerated but did not significantly alter the kinetics of virological markers or reduce fever clearance time. |
| NITD-688 | Direct-acting: Pan-serotype inhibitor of the NS4B protein, disrupting its interaction with NS3. | EC50 values of 8 to 38 nM against all four DENV serotypes. | 30 mg/kg twice daily resulted in a 1.16-log reduction in viremia in infected AG129 mice. | Currently in Phase 2 clinical trials. |
Detailed Experimental Protocols
Dengue Virus Plaque Assay
This method is a standard procedure for quantifying infectious dengue virus particles.
Materials:
-
Vero or BHK-21 cells
-
12-well or 24-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Dengue virus stock of unknown titer
Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in 12-well or 24-well plates and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (typically 24-48 hours).
-
Serial Dilutions: Prepare 10-fold serial dilutions of the dengue virus stock in infection medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 µL of each virus dilution. Incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.
-
Overlay: After the incubation period, remove the virus inoculum and add 1 mL of the overlay medium to each well. The high viscosity of the overlay medium restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days.
-
Fixation and Staining: After the incubation period, remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Following fixation, wash the wells with PBS and stain with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques (clear zones where cells have been lysed) in each well.
-
Titer Calculation: Calculate the virus titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
Quantitative Reverse Transcription PCR (qRT-PCR) for Dengue Viremia
This protocol outlines the steps to quantify dengue virus RNA from patient serum or plasma.
Materials:
-
Viral RNA extraction kit
-
qRT-PCR master mix
-
Dengue virus-specific primers and probe
-
Reverse transcriptase
-
RNase-free water, tubes, and pipette tips
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract viral RNA from 140-200 µL of serum or plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in 50-60 µL of RNase-free water.
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, RNase-free tube, combine the extracted viral RNA, reverse transcriptase, dNTPs, and random primers or a dengue-specific reverse primer.
-
Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, followed by enzyme inactivation at 85°C for 5 minutes). This step converts the viral RNA into complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing the synthesized cDNA, a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe), and dengue virus-specific forward and reverse primers.
-
Perform the qPCR in a real-time PCR instrument with a thermal cycling protocol typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a dengue virus RNA standard.
-
The real-time PCR instrument will measure the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Quantify the viral load in the patient samples by comparing their Ct values to the standard curve. The results are typically expressed as viral RNA copies per milliliter (copies/mL).
-
Visualizing Mechanisms and Workflows
To better understand the mode of action of these antiviral candidates and the general process of their evaluation, the following diagrams have been generated using the DOT language.
Caption: α-Glucosidase inhibition by Celgosivir and UV-4B.
Caption: Inhibition of NS3-NS4B interaction.
Caption: Dengue antiviral drug discovery workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-SARS-CoV-2 prodrug ATV006 has broad-spectrum antiviral activity against human and animal coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of ST081006 against the dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Comparative Analysis of Celgosivir Viral Escape Mutants and Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of viral escape mutants to the antiviral agent Celgosivir. Celgosivir is a host-targeted antiviral drug that functions as an inhibitor of α-glucosidase I, an enzyme crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum.[1] By targeting a host enzyme, Celgosivir presents a higher theoretical barrier to the development of viral resistance compared to drugs that directly target viral proteins.[2] This guide summarizes the available experimental data on Celgosivir resistance, details the methodologies used to generate resistant mutants, and explores the implications for cross-resistance to other antiviral agents.
Quantitative Analysis of Celgosivir Resistance
The primary evidence for viral resistance to Celgosivir comes from in vitro studies with Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for Hepatitis C Virus (HCV). Researchers have successfully generated a BVDV mutant with reduced susceptibility to Celgosivir. The key findings are summarized in the table below.
| Virus | Genotype/Serotype | Mutation | Fold-Change in EC50 (Resistant vs. Wild-Type) | Antiviral Agent |
| Bovine Viral Diarrhea Virus (BVDV) | E2 Glycoprotein: N485D | 11-fold increase | Celgosivir |
Note: At present, published literature does not contain experimental data on the cross-resistance of Celgosivir-resistant viral mutants to other classes of antiviral drugs, such as interferons, ribavirin, or other glycosylation inhibitors. The host-directed mechanism of Celgosivir suggests a low probability of cross-resistance with antivirals that target specific viral enzymes (e.g., polymerase, protease). However, without experimental validation, this remains a theoretical advantage.
Experimental Protocols
Generation of Celgosivir-Resistant Bovine Viral Diarrhea Virus (BVDV)
The generation of a Celgosivir-resistant BVDV mutant was achieved through a systematic process of in vitro selection. The detailed methodology is as follows:
-
Cell Culture and Virus Propagation: Madin-Darby bovine kidney (MDBK) cells were used for the propagation of the wild-type BVDV (strain NADL).
-
Initial Drug Concentration: The initial concentration of Celgosivir used for selection was the EC50 value determined for the wild-type virus.
-
Serial Passage: The virus was serially passaged in MDBK cells in the presence of increasing concentrations of Celgosivir. At each passage, the virus-containing supernatant from the previous culture was used to infect fresh MDBK cells.
-
Dose Escalation: The concentration of Celgosivir was gradually increased with each subsequent passage as the virus demonstrated the ability to replicate in the presence of the drug.
-
Isolation of Resistant Virus: After a predetermined number of passages, the viral population capable of replicating at the highest concentration of Celgosivir was isolated.
-
Plaque Purification: To ensure a clonal population, the resistant virus was subjected to three rounds of plaque purification.
-
Genotypic Analysis: The complete genome of the resistant viral clone was sequenced to identify the mutation(s) responsible for the resistant phenotype.
-
Phenotypic Analysis: The EC50 of the plaque-purified resistant virus was determined and compared to that of the wild-type virus to quantify the level of resistance.
Visualizing Key Pathways and Workflows
Celgosivir's Mechanism of Action
Celgosivir acts by inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum. This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins. Inhibition of this step disrupts the calnexin/calreticulin cycle, a crucial quality control mechanism for proper protein folding. For many enveloped viruses, this leads to misfolded viral glycoproteins, which can be retained in the ER and degraded, ultimately reducing the production of infectious virions.
Caption: Celgosivir inhibits α-glucosidase I, disrupting viral glycoprotein folding.
Experimental Workflow for Generating Celgosivir-Resistant Virus
The process of generating viral escape mutants in the laboratory follows a structured workflow involving serial passaging of the virus under increasing drug pressure. This method allows for the selection and isolation of viral variants that have acquired mutations conferring resistance to the antiviral agent.
References
Comparing the safety profile of Celgosivir and its parent compound castanospermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the antiviral drug candidate Celgosivir and its parent compound, castanospermine. Both are iminosugar alkaloids that function as inhibitors of alpha-glucosidase, a host enzyme crucial for the proper folding of viral glycoproteins.[1][2] This analysis is supported by preclinical and clinical experimental data to inform researchers and drug development professionals.
At a Glance: Comparative Safety and Tolerability
| Feature | Celgosivir (6-O-butanoyl castanospermine) | Castanospermine |
| General Tolerability | Generally well-tolerated in human clinical trials.[3][4] | Poorly tolerated in preclinical models at higher doses, leading to significant gastrointestinal side effects.[5][6] |
| Primary Adverse Events | Mild to moderate diarrhea and flatulence have been observed in some clinical trial participants.[7] | Osmotic diarrhea, weight loss, and severe gastrointestinal upset.[5][6] |
| Gastrointestinal Toxicity | Designed to be a prodrug that is slowly converted to castanospermine, thereby reducing direct gastrointestinal toxicity.[1] | Directly inhibits intestinal sucrases, leading to significant gastrointestinal side effects.[1][5] |
| Preclinical Toxicity | In mice, a twice-daily regimen was found to be more protective and better tolerated than a single high daily dose.[8] | Doses exceeding 250 mg/kg in mice resulted in weight loss and diarrhea.[6] |
| Clinical Development Status | Has undergone Phase 1b and Phase 2 clinical trials for dengue fever and Hepatitis C, demonstrating a manageable safety profile.[3][9][10] | Clinical development has been hindered by its unfavorable gastrointestinal side effect profile.[11] |
Mechanism of Action: Alpha-Glucosidase Inhibition
Both Celgosivir and castanospermine exert their antiviral effects by inhibiting the host's endoplasmic reticulum (ER) alpha-glucosidases I and II.[8] These enzymes are essential for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. By inhibiting this process, the compounds disrupt the proper folding and maturation of these viral proteins, ultimately reducing the production of infectious virions.[12][13] Celgosivir is a prodrug of castanospermine, meaning it is converted into castanospermine in the body to become active.[9][10]
Preclinical Safety Profile
Castanospermine
Studies in animal models revealed the primary safety concern for castanospermine to be its gastrointestinal toxicity.[5][6] In mice and rats, administration of castanospermine led to a potent and rapid inhibition of intestinal disaccharidases, particularly sucrase.[5] This inhibition is the cause of the observed severe gastrointestinal upset and osmotic diarrhea.[5] In a mouse model of dengue virus infection, doses of castanospermine up to 250 mg/kg/day were effective in preventing mortality; however, doses exceeding this amount resulted in weight loss and diarrhea.[6][12]
Celgosivir
Celgosivir was developed as a 6-O-butanoyl derivative of castanospermine to improve its safety and tolerability.[1] This modification increases its lipophilicity and results in a slower release of the active metabolite, castanospermine, via gut esterases.[1] This prodrug design significantly reduces the direct inhibition of intestinal sucrase, thus mitigating the severe gastrointestinal side effects associated with the parent compound.[1] Preclinical studies in mice demonstrated that a twice-daily dosing regimen of Celgosivir was more protective against lethal dengue virus infection than a single larger daily dose, indicating a dose- and schedule-dependent safety and efficacy profile.[8][14] Pharmacokinetic studies in mice confirmed that Celgosivir is rapidly metabolized to castanospermine.[8][14]
Clinical Safety Profile
Castanospermine
Due to the significant gastrointestinal toxicity observed in preclinical studies, castanospermine has not undergone extensive clinical development as an antiviral agent.[11]
Celgosivir
Celgosivir has been evaluated in several clinical trials, including for HIV, Hepatitis C, and dengue fever.[9] In a Phase 1b randomized, double-blind, placebo-controlled trial (CELADEN) in patients with dengue fever, Celgosivir was found to be generally safe and well-tolerated.[3][4] The dosing regimen in this trial consisted of a 400 mg loading dose followed by 200 mg twice daily for five days.[9][15] The incidence of adverse events was similar between the Celgosivir and placebo groups.[3] While the trial did not meet its primary efficacy endpoints of reducing viral load or fever, the favorable safety profile prompted further investigation into alternative dosing regimens.[9] In other clinical trials for Hepatitis C, diarrhea and flatulence were noted as side effects, though generally mild to moderate.[7]
Experimental Methodologies
The safety and efficacy of Celgosivir and castanospermine have been evaluated through a combination of in vitro and in vivo studies, as well as clinical trials.
-
In Vitro Antiviral Assays : The antiviral activity of both compounds has been tested in various cell lines infected with different viruses, such as dengue virus and bovine viral diarrhea virus (a surrogate for HCV).[1][16] These assays, including plaque reduction assays and cytopathic effect assays, are used to determine the concentration of the drug required to inhibit viral replication by 50% (IC50) and the concentration that is toxic to the cells by 50% (CC50).[1]
-
Animal Models : Murine models have been instrumental in evaluating the in vivo efficacy and safety of these compounds.[6][8][14] For dengue virus research, AG129 mice, which are deficient in interferon-α/β and -γ receptors, are often used as they are susceptible to lethal infection.[14] These studies involve administering the compounds at various doses and schedules and monitoring for survival, viremia, and signs of toxicity.[6][8]
-
Clinical Trials : The safety of Celgosivir in humans has been assessed through randomized, double-blind, placebo-controlled clinical trials.[3] These trials involve enrolling patients with the target disease (e.g., dengue fever), administering the drug or a placebo, and closely monitoring for any adverse events, alongside evaluating efficacy endpoints.[3][9] Pharmacokinetic analyses are also conducted to understand the absorption, distribution, metabolism, and excretion of the drug in humans.[9]
Conclusion
The development of Celgosivir as a prodrug of castanospermine represents a successful strategy to improve the safety and tolerability of a promising antiviral compound. While both molecules share the same mechanism of action, the significant gastrointestinal toxicity of castanospermine has limited its clinical utility. Celgosivir, through its slower conversion to the active form, has demonstrated a much-improved safety profile in both preclinical and clinical studies, making it a more viable candidate for further development as an antiviral therapeutic. Future research may focus on optimizing dosing regimens to enhance its efficacy while maintaining its favorable safety profile.
References
- 1. Portico [access.portico.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Synergistic Potential of Celgosivir with Direct-Acting Antivirals: A Comparative Analysis
For Immediate Release
In the landscape of antiviral drug development, combination therapies that exhibit synergistic effects are paramount for enhancing efficacy, reducing treatment duration, and combating the emergence of drug-resistant viral variants. This guide provides a comparative analysis of the host-targeting antiviral, Celgosivir, and its potential synergistic effects when combined with direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) and other viral infections. While extensive clinical data on Celgosivir in combination with the current standard-of-care DAAs is limited, this document synthesizes available preclinical information, outlines the mechanistic rationale for synergy, and provides standardized experimental protocols for evaluating such combinations.
Mechanism of Action: A Differentiated Approach
Celgosivir is an oral prodrug of castanospermine, which functions as an inhibitor of α-glucosidase I, a host enzyme located in the endoplasmic reticulum.[1][2] This enzyme is critical for the proper folding and maturation of viral envelope glycoproteins.[1][2] By inhibiting this host-directed glycosylation process, Celgosivir leads to the production of malformed, non-infectious viral particles. This mechanism of action is distinct from that of DAAs, which directly target viral proteins such as the NS3/4A protease, NS5A protein, or the NS5B RNA-dependent RNA polymerase.
The distinct mechanisms of action between Celgosivir and various classes of DAAs form a strong rationale for their potential synergistic interaction. By targeting both host and viral components of the replication cycle, combination therapy could create a multi-pronged attack that is more effective than either agent alone.
Preclinical and Clinical Evidence of Synergy
While direct, peer-reviewed studies detailing the synergistic effects of Celgosivir with specific, currently used DAAs like sofosbuvir, daclatasvir, or boceprevir are not extensively available in the public domain, early preclinical research suggested a broad potential for synergistic combinations.
Initial in vitro studies demonstrated that Celgosivir acts synergistically with pegylated interferon-alpha2b and ribavirin, the former standard of care for HCV.[1][2] Furthermore, a 2007 press release from Migenix, the company developing Celgosivir at the time, mentioned excellent in vitro synergy with various interferons and "other drugs in development for the treatment of HCV (e.g. polymerase inhibitors)".[3] However, specific data from these polymerase inhibitor combination studies, including the specific inhibitors used and quantitative measures of synergy, are not detailed in the available literature.
Phase II clinical trials have also explored Celgosivir in combination with pegylated interferon and ribavirin for patients with chronic HCV who did not respond to prior therapy.[1] These trials indicated a clinical benefit, with the triple combination leading to a greater reduction in HCV viral load compared to the control arm.[1]
Comparative Antiviral Data
Due to the lack of publicly available data on the direct combination of Celgosivir with current DAAs, a direct quantitative comparison is not possible at this time. The following table summarizes the known antiviral activity of Celgosivir and select DAAs as monotherapies to provide context.
| Drug Class | Drug | Mechanism of Action | Virus | In Vitro Potency (EC50/IC50) |
| α-Glucosidase I Inhibitor | Celgosivir | Host-directed glycosylation inhibitor | Dengue Virus (DENV) | EC50: 0.2 µM (DENV2) |
| Bovine Viral Diarrhea Virus (BVDV) | IC50: 1.27 µM | |||
| NS5B Polymerase Inhibitor | Sofosbuvir | Nucleotide analog inhibitor of viral RNA synthesis | Hepatitis C Virus (HCV) | EC50: 40-135 nM (replicon assays) |
| NS5A Inhibitor | Daclatasvir | Inhibitor of HCV NS5A protein, involved in viral replication and assembly | Hepatitis C Virus (HCV) | EC50: 9-200 pM (replicon assays) |
| NS3/4A Protease Inhibitor | Boceprevir | Inhibitor of HCV NS3/4A protease, preventing polyprotein processing | Hepatitis C Virus (HCV) | IC50: ~200 nM (enzyme assay) |
Experimental Protocols for Assessing Synergy
To evaluate the synergistic potential of Celgosivir with DAAs, standardized in vitro assays are necessary. The following outlines a typical experimental workflow based on established methodologies for assessing antiviral synergy.
HCV Replicon Assay for Synergy Analysis
This assay is a cornerstone for in vitro evaluation of HCV antiviral activity and drug interactions.
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cells, typically Huh-7 or derivatives, that support HCV replication.
-
Replicon: A subgenomic or full-length HCV RNA containing a reporter gene, such as firefly luciferase, for quantifiable measurement of viral replication. Replicons for various HCV genotypes (e.g., 1a, 1b) should be utilized.
2. Experimental Procedure:
-
Cell Seeding: Plate the replicon-containing cells in 96-well plates and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of Celgosivir and the DAA of interest (e.g., sofosbuvir, daclatasvir) individually and in combination at fixed concentration ratios.
-
Treatment: Add the drug dilutions to the cells. Include appropriate controls (no drug, single drugs).
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, to allow for viral replication and the antiviral effects to manifest.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same drug concentrations to ensure that the observed antiviral effects are not due to cell death.
3. Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug individually.
-
For combination studies, use a synergy analysis program (e.g., MacSynergy II or CalcuSyn) to calculate a Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Generate 3D synergy plots or isobolograms to visualize the drug interactions across different concentrations.
Visualizing the Mechanisms and Workflow
Signaling Pathway of Antiviral Action
Experimental Workflow for Synergy Assessment
Conclusion and Future Directions
Celgosivir, with its unique host-targeting mechanism, presents a compelling case for combination therapy with direct-acting antivirals. The principle of attacking a virus from multiple, independent angles is a proven strategy for achieving higher cure rates and mitigating resistance. While early data hinted at a broad synergistic potential, there is a clear need for dedicated in vitro studies that quantitatively assess the interaction of Celgosivir with the current arsenal of DAAs for HCV and other relevant viruses. The experimental protocols outlined here provide a roadmap for conducting such crucial research, which will be vital in determining the future role of Celgosivir in combination antiviral regimens. Researchers are encouraged to pursue these studies to unlock the full potential of this therapeutic approach.
References
Celgosivir Efficacy: A Comparative Analysis in Interferon-Deficient vs. Competent Mouse Models
A comprehensive review of preclinical data reveals a significant survival advantage conferred by Celgosivir in interferon-deficient mouse models of flavivirus infection. However, a direct comparative evaluation of its efficacy in interferon-competent models is notably absent from the current scientific literature, primarily due to the inherent resistance of these models to lethal infection with viruses like dengue.
Celgosivir, an oral prodrug of castanospermine, is an inhibitor of α-glucosidase I, a host enzyme crucial for the proper folding of viral glycoproteins.[1][2] This mechanism of action has demonstrated potent antiviral activity against a range of enveloped viruses, with the most extensive in vivo studies conducted in interferon-deficient mice, particularly the AG129 model, which lacks receptors for both type I and type II interferons.[1]
High Protective Efficacy in Interferon-Deficient (AG129) Mouse Models
Studies utilizing the AG129 mouse model have consistently demonstrated the robust protective efficacy of Celgosivir against lethal dengue virus (DENV) infection. Treatment with Celgosivir has been shown to lead to a significant increase in survival rates, a marked reduction in viral load (viremia), and a more robust immune response.[1][3]
Quantitative Efficacy Data in AG129 Mice
| Efficacy Endpoint | Celgosivir Treatment | Control (Untreated) | Key Findings |
| Survival Rate | Fully protected (100% survival) at 50 mg/kg twice daily for 5 days.[4] | 0% survival.[4] | Celgosivir confers complete protection from lethal DENV infection.[4] |
| Viremia Reduction | Significant reduction in circulating viral RNA and infectious virus levels.[5][6] | High levels of viremia leading to mortality.[5] | Treatment effectively controls viral replication.[5][6] |
| Delayed Treatment | Increased survival even when treatment was delayed up to 48 hours post-infection.[3][4] | Rapid disease progression.[3] | A therapeutic window exists for Celgosivir administration.[3][4] |
Mechanism of Action of Celgosivir
Celgosivir's antiviral activity stems from its inhibition of the host enzyme α-glucosidase I in the endoplasmic reticulum. This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, leading to misfolding and accumulation of these proteins.[3][7] This, in turn, is believed to interfere with proper virion assembly and secretion.[7] Specifically, in dengue virus, Celgosivir has been shown to cause the misfolding and accumulation of the non-structural protein 1 (NS1).[3]
The Challenge of Assessing Efficacy in Interferon-Competent Mouse Models
A direct comparison of Celgosivir's efficacy in interferon-competent mouse models (e.g., wild-type C57BL/6) is largely absent from published research. This is due to the fact that these mice are typically resistant to lethal infection by flaviviruses such as dengue virus.[8] Their intact interferon signaling pathways effectively control viral replication and prevent the development of severe disease, making it challenging to establish a robust model for evaluating antiviral therapeutics.
The AG129 mouse model, which is deficient in both type I and II interferon receptors, is therefore the most widely used model for studying dengue virus pathogenesis and for the preclinical evaluation of vaccines and antivirals.[1] While this model has been invaluable for demonstrating the in vivo efficacy of compounds like Celgosivir, the lack of comparable data in an interferon-competent setting represents a significant knowledge gap.
Experimental Protocols
In Vivo Efficacy Study in AG129 Mice
A representative experimental workflow for assessing the in vivo efficacy of Celgosivir against dengue virus in AG129 mice is as follows:
-
Animal Model: 6-8 week old AG129 mice (deficient in type I and II interferon receptors).
-
Virus Inoculation: Intraperitoneal injection of a lethal dose (e.g., 7.4 log10 p.f.u.) of a mouse-adapted dengue virus strain (e.g., DENV-1 WP 74).[9]
-
Treatment Regimen: Administration of Celgosivir (e.g., 50 mg/kg) or a placebo control, typically via oral gavage or intraperitoneal injection, twice daily for a period of 5 days, starting on the day of infection.[4]
-
Monitoring: Daily monitoring of morbidity (weight loss, clinical signs of illness) and mortality for a defined period (e.g., 30 days).[9]
-
Viremia Quantification: Collection of blood samples at specified time points post-infection to determine viral load through plaque assays or RT-qPCR.[10]
-
Data Analysis: Comparison of survival curves (e.g., Kaplan-Meier analysis) and viral titers between the Celgosivir-treated and placebo groups to determine statistical significance.
Conclusion
The available preclinical data strongly supports the efficacy of Celgosivir in mitigating the lethal effects of dengue virus infection in interferon-deficient AG129 mice. The drug significantly improves survival and reduces viral replication through the inhibition of host α-glucosidase I, thereby disrupting viral glycoprotein processing.
While these findings are promising, the absence of direct comparative data in interferon-competent models underscores a critical area for future research. The development of novel mouse models that are susceptible to flavivirus-induced disease while maintaining an intact interferon system will be crucial for a more comprehensive understanding of Celgosivir's therapeutic potential and for bridging the translational gap between preclinical findings and clinical outcomes. The failure of Celgosivir to significantly reduce viral loads in human clinical trials, despite its success in AG129 mice, highlights the limitations of the current animal models.[1][11] Further investigation into optimal dosing regimens and the timing of therapeutic intervention is also warranted.[5]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Celgosivir - Wikipedia [en.wikipedia.org]
- 3. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. A lethal model of disseminated dengue virus type 1 infection in AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Celgosivir Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the safe disposal of Celgosivir Hydrochloride, ensuring the protection of personnel and the environment.
I. Understanding the Compound
This compound is an α-glucosidase I inhibitor that has been investigated for its antiviral activity.[1] It is a derivative of castanospermine and functions by inhibiting the processing of N-linked oligosaccharides of viral envelope glycoproteins.[2][3] As with any active pharmaceutical ingredient, understanding its inherent hazards is the first step in safe handling and disposal.
Key Hazards: According to safety data sheets (SDS), this compound is associated with the following hazards:
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, it is imperative that appropriate personal protective equipment be worn.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-impermeable gloves and protective clothing. Wash skin thoroughly after handling.[4] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection.[4][5] |
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[4]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Cover drains to prevent the chemical from entering the sewer system.[4][6]
-
Cleanup: For dry spills, carefully take up the material to avoid generating dust. Collect the spilled material and place it in a suitable, closed container for disposal.[4][5][6]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected waste and contaminated materials in accordance with institutional and local regulations.[4]
IV. Disposal Procedures
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The recommended method of disposal is through an approved waste disposal plant.[4][5]
General Disposal Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. targetmol.com [targetmol.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Celgosivir Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Celgosivir Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an α-glucosidase I inhibitor investigated for its antiviral properties.[1][2] As with any potent pharmaceutical compound, proper handling and disposal are paramount to mitigate risks of exposure and environmental contamination. While a specific, comprehensive Safety Data Sheet (SDS) was not located, the following guidelines are based on best practices for handling chemical irritants and potentially hazardous pharmaceutical agents.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3][4] The following table outlines the recommended PPE for handling this compound, based on general safety protocols for hazardous chemicals.
| Body Area | Personal Protective Equipment (PPE) | Rationale |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[5] |
| Body | Laboratory coat or disposable gown | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form to avoid inhalation of dust particles.[5] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.[8]
-
Weighing and Aliquoting: When weighing the solid form, perform the task in a fume hood or a balance enclosure to control dust. Use tools and equipment dedicated to this compound to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where chemicals are handled.[8]
Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use appropriate absorbent materials (e.g., chemical absorbent pads or granules) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. For solid spills, gently sweep or use a specialized vacuum with a HEPA filter to avoid generating dust.[5] For liquid spills, absorb the material and decontaminate the area with an appropriate cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Place all waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this safety guide, all procedures should be conducted in accordance with established laboratory safety practices. A thorough risk assessment should be performed before initiating any new experiment.
Visual Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a this compound spill in a laboratory setting.
Caption: Workflow for a this compound laboratory spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Celgosivir | C12H21NO5 | CID 60734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
